Alfuzosin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H27N5O4 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i1D3 |
InChI Key |
WNMJYKCGWZFFKR-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Alfuzosin-d3 in Modern Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents in biological matrices is paramount for elucidating their pharmacokinetic and pharmacodynamic profiles. Alfuzosin, an α1-adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH), is no exception. To achieve the rigorous standards of accuracy and reproducibility required in bioanalytical studies, the use of a stable isotope-labeled internal standard is the gold standard. This technical guide provides an in-depth exploration of the application of Alfuzosin-d3, the deuterium-labeled analogue of Alfuzosin, as an internal standard in research, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Stable isotope-labeled compounds, such as this compound, are considered the ideal internal standards for mass spectrometry-based quantification. This is because they share nearly identical physicochemical properties with the unlabeled analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. However, their difference in mass allows for their distinct detection by the mass spectrometer. This co-elution and similar behavior in the analytical system effectively compensate for variations in sample preparation and instrument response, leading to highly reliable and accurate quantification.
Core Application: Internal Standard in Bioanalytical Methods
The primary and most critical use of this compound in research is as an internal standard for the quantitative determination of Alfuzosin in biological samples, predominantly plasma and serum. This is a crucial component of pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
The Principle of Stable Isotope Dilution Mass Spectrometry
The use of this compound relies on the principle of stable isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. The ratio of the mass spectrometric response of the endogenous, unlabeled Alfuzosin to the response of the added this compound is then used to calculate the concentration of Alfuzosin in the original sample. This ratiometric measurement corrects for potential losses during sample extraction and fluctuations in instrument performance.
Experimental Protocols: A Representative LC-MS/MS Method
While specific parameters may vary between laboratories and instrumentation, the following section outlines a detailed, representative experimental protocol for the quantification of Alfuzosin in human plasma using this compound as an internal standard. This protocol is a synthesized representation based on common practices in the field for the bioanalysis of small molecules like Alfuzosin.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for extracting Alfuzosin from plasma, providing a cleaner sample for LC-MS/MS analysis compared to liquid-liquid extraction or protein precipitation.
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Alfuzosin calibration standards and quality control samples
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Phosphate buffer
Procedure:
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
To a 200 µL aliquot of each plasma sample, add 20 µL of the this compound internal standard working solution. Vortex briefly to mix.
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of a 5% methanol in water solution to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Table 1: Representative Chromatographic Conditions
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
Table 2: Representative Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Alfuzosin) | m/z 390.2 → m/z 235.1 |
| MRM Transition (this compound) | m/z 393.2 → m/z 235.1 |
| Collision Energy | Optimized for the specific instrument (e.g., 25-35 eV) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation and Method Validation
A validated bioanalytical method is essential for regulatory submissions and reliable research outcomes. The following tables summarize typical validation parameters and their acceptance criteria according to regulatory guidelines (e.g., FDA, EMA).
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve covering the expected concentration range (e.g., 0.1 to 50 ng/mL). |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank biological matrix. |
| Matrix Effect | The matrix factor should be consistent, with a coefficient of variation ≤ 15% across different sources of the biological matrix. |
| Recovery | Extraction recovery should be consistent and reproducible, although it does not need to be 100%. |
| Stability | Analyte should be stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage). |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Alfuzosin quantification.
Logical Relationship of Internal Standard
Caption: Role of this compound as an internal standard.
Conclusion
This compound is an indispensable tool in the research and development of Alfuzosin. Its use as a stable isotope-labeled internal standard in LC-MS/MS-based bioanalytical methods ensures the highest level of accuracy and precision for pharmacokinetic and other quantitative studies. The representative protocol and data presented in this guide highlight the common methodologies employed. Researchers and drug development professionals should consider the principles and practices outlined herein to ensure the generation of robust and reliable data in their studies of Alfuzosin. The adoption of such rigorous analytical techniques is fundamental to advancing our understanding of this important therapeutic agent and in the development of new and improved formulations.
An In-depth Technical Guide on the Stability and Storage of Alfuzosin-d3
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). Alfuzosin-d3 is a deuterated form of Alfuzosin, often used as an internal standard in pharmacokinetic studies. Understanding the stability of this compound is critical for its proper handling, storage, and use in research and development to ensure the accuracy and reliability of experimental results. This guide summarizes the available knowledge on the stability of Alfuzosin under various stress conditions and provides recommended storage protocols.
Forced Degradation Studies and Stability Profile
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[1] Alfuzosin HCl has been subjected to a range of stress conditions as per the International Conference on Harmonisation (ICH) guidelines.
Summary of Forced Degradation Studies on Alfuzosin HCl:
| Stress Condition | Experimental Details | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl for 3 hours | 14.57% | |
| 3N HCl at 60°C for 4 hours | Significant Degradation | [2] | |
| - | 77.1% | [3] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 12.02% | |
| 3M NaOH at 60°C for 4 hours | Significant Degradation | [2] | |
| Oxidative Degradation | 30% H2O2 | Significant Degradation | [2] |
| Hydrogen Peroxide | 85.1% | [3] | |
| Thermal Degradation | 105°C | Not specified | [2] |
| Photolytic Degradation | UV light (254 nm) for 48 hours | 94% (relative stability) | [3] |
| - | Photostable | [4] | |
| Humidity | 95% | Not specified | [2] |
Note: The quantitative degradation values may vary depending on the specific experimental conditions and analytical methods used.
Alfuzosin HCl is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][5] While some studies indicate photolytic degradation, others suggest it is photostable.[3][4] This discrepancy may arise from different experimental setups.
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are crucial for replicating and validating stability studies. The following protocols are based on published literature for Alfuzosin HCl.
3.1. Acid Hydrolysis
-
Method 1: Mix 1 ml of the standard drug solution with 3 ml of 0.1N HCl and keep for 3 hours.
-
Method 2: Dissolve 10 mg of Alfuzosin HCl in 10 mL of diluent. Add 5 mL of 3N HCl and heat at 60°C for 4 hours.[2]
3.2. Alkaline Hydrolysis
-
Method 1: Mix the drug solution with 0.1N NaOH.
-
Method 2: Dissolve 10 mg of Alfuzosin HCl in 10 mL of diluent. Add 5 mL of 3M NaOH and heat at 60°C for 4 hours.[2]
3.3. Oxidative Degradation
-
Treat the sample solution with 30% hydrogen peroxide (H₂O₂).[2]
3.4. Thermal Degradation
-
Expose the solid drug substance to a temperature of 105°C.[2]
3.5. Photolytic Degradation
-
Expose an aqueous solution of the drug (1mg/ml) to UV light at 254 nm for 48 hours.[3]
3.6. Analytical Method A common analytical technique for assessing stability is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: Phenomenex C18 (250mm x 4.6mm, 5μm)
-
Mobile Phase: Methanol:water (80:20 v/v)
-
Flow Rate: 1.0 ml/min
Visualization of Workflows and Pathways
4.1. Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation testing of this compound.
4.2. Proposed Degradation Pathway of Alfuzosin
Two primary degradation products have been identified under most stress conditions.[5][6] The degradation pathway likely involves the hydrolysis of the amide bond and the cleavage of the ether linkages in the dimethoxyquinazoline ring.
Caption: Proposed degradation pathways for Alfuzosin.
Recommended Storage Conditions
Based on the stability profile and general pharmaceutical guidelines, the following storage conditions are recommended for this compound to ensure its long-term stability:
-
Temperature: Store at room temperature, away from excessive heat.[7] Long-term stability data for Alfuzosin HCl supports storage at 25°C/60% RH.[4]
-
Light: Store in a light-resistant container to protect from direct light.[7]
-
Moisture: Keep in a well-closed container to protect from moisture.[7]
-
Freezing: Keep from freezing.[7]
For long-term storage, it is advisable to store this compound in a cool, dry, and dark place. Stability studies have shown that Alfuzosin HCl is stable for at least 24 months under these conditions.[4]
Conclusion
The stability of this compound is expected to be robust under standard storage conditions. However, it is susceptible to degradation under harsh acidic, alkaline, and oxidative environments. The information provided in this guide, based on studies of Alfuzosin HCl, offers a strong foundation for handling and storing this compound. For critical applications, it is recommended to perform specific stability studies on this compound to establish its precise degradation profile and shelf-life.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. tojqi.net [tojqi.net]
- 3. ijirt.org [ijirt.org]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. Alfuzosin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Commercial Suppliers of Alfuzosin-d3 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Alfuzosin-d3, a deuterated internal standard essential for the accurate quantification of the alpha-1 adrenergic receptor antagonist, Alfuzosin, in complex biological matrices. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its application in bioanalytical and pharmacokinetic research.
Commercial Availability and Product Specifications
A variety of life science companies supply this compound for research purposes. The following table summarizes the key quantitative data for products from prominent suppliers to facilitate easy comparison. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| MedChemExpress | This compound | 1006724-55-5 | C₁₉H₂₄D₃N₅O₄ | 392.47 | 99.90% | Available as the free base.[1] |
| This compound Hydrochloride | 1216383-97-9 | C₁₉H₂₅D₃ClN₅O₄ | 428.93 | Not specified | Deuterated Alfuzosin hydrochloride.[2][3][4] | |
| LGC Standards (distributor for Toronto Research Chemicals - TRC) | This compound Hydrochloride | 1216383-97-9 | C₁₉H₂₅D₃ClN₅O₄ | 428.93 | Not specified | Available in 1 mg and 10 mg pack sizes.[5][6][7] |
| Santa Cruz Biotechnology | This compound Hydrochloride | Not specified | C₁₉H₂₄D₃N₅O₄·HCl | 428.93 | Not specified | Biochemical for proteomics research.[8] |
| Cayman Chemical | Alfuzosin-d7 | 1133386-93-2 | C₁₉H₂₀D₇N₅O₄ | 396.5 | ≥99% deuterated forms (d₁-d₇) | Intended for use as an internal standard for quantification by GC- or LC-MS.[9] |
Mechanism of Action: Signaling Pathway
Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and urethra. By blocking these receptors, Alfuzosin leads to smooth muscle relaxation, thereby reducing the resistance to urinary flow and alleviating the symptoms of benign prostatic hyperplasia (BPH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alfuzosin-d<sub>3</sub> | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 7. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. caymanchem.com [caymanchem.com]
Isotopic Purity of Alfuzosin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of the Alfuzosin-d3 reference standard, a critical component in pharmacokinetic and metabolic studies of the alpha-1 adrenergic blocker, Alfuzosin. Ensuring the high isotopic enrichment of this internal standard is paramount for the accuracy and reliability of quantitative bioanalytical assays.
Introduction to Alfuzosin and its Deuterated Analog
Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, primarily used in the treatment of benign prostatic hyperplasia (BPH).[1][2][3] It functions by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1][2] this compound is a stable isotope-labeled version of Alfuzosin, where three hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for mass spectrometry-based quantification of Alfuzosin in biological matrices. One commercially available source of this compound reports a purity of 99.90%.[4]
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated reference standard is a measure of the percentage of the molecule that contains the desired number of deuterium atoms. It is crucial to characterize the distribution of isotopic species (isotopologues) to ensure the accuracy of analytical measurements.
Below is a summary of representative data for a batch of this compound reference standard.
| Parameter | Value | Source |
| Chemical Formula | C₁₉H₂₄D₃N₅O₄ | [4] |
| Molecular Weight | 392.47 | [4] |
| Isotopic Purity | 99.90% | [4] |
| Deuterium Incorporation | ≥99% | Representative Value |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and calculate the percentage of the desired deuterated species.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
-
Chromatographic Separation:
-
Inject the sample into the LC-HRMS system.
-
Use a suitable C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Analysis:
-
Acquire full scan mass spectra in positive ion mode over a relevant m/z range.
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
-
Extract the ion chromatograms for the unlabeled Alfuzosin (d0) and the deuterated species (d1, d2, d3, etc.).
-
-
Data Analysis:
-
Integrate the peak areas of the extracted ion chromatograms for each isotopologue.
-
Calculate the relative percentage of each species.
-
The isotopic purity is reported as the percentage of the d3 species relative to the sum of all detected isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the position of deuterium labeling and provide an independent measure of isotopic enrichment.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Add a known amount of an internal standard for quantitative NMR (qNMR) if desired.
-
-
¹H NMR Analysis:
-
Acquire a high-resolution proton NMR spectrum.
-
Compare the spectrum to that of an unlabeled Alfuzosin standard.
-
The reduction in the integral of the proton signal at the site of deuteration relative to other non-deuterated protons in the molecule is used to calculate the isotopic enrichment.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
This will show a signal corresponding to the deuterium atom, confirming its presence and providing information about its chemical environment.
-
Visualizations
Experimental Workflow for Isotopic Purity Determination
Caption: Workflow for determining the isotopic purity of this compound.
Alfuzosin Signaling Pathway
Caption: Antagonistic action of Alfuzosin on the alpha-1 adrenergic signaling pathway.
Conclusion
The isotopic purity of the this compound reference standard is a critical parameter that must be rigorously evaluated to ensure the quality and accuracy of bioanalytical data. This guide has outlined the key methodologies, including HRMS and NMR, for the comprehensive characterization of this important analytical standard. The provided workflow and signaling pathway diagrams offer a clear visual representation of the analytical process and the pharmacological context of Alfuzosin. Researchers and drug development professionals should adhere to these principles to maintain the integrity of their quantitative studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]
- 3. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Interpreting the Certificate of Analysis for Alfuzosin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Alfuzosin-d3, a deuterated analog of the α1-adrenergic receptor antagonist, Alfuzosin. Understanding the data presented in a CoA is critical for ensuring the quality, identity, purity, and stability of this reference standard in research and development settings. This document outlines the typical quantitative data, details the experimental protocols used for analysis, and provides visual workflows to clarify the scientific processes involved.
Data Presentation: Summary of Quantitative Analysis
The quantitative data from a typical this compound Certificate of Analysis is summarized below. These tables provide a clear structure for understanding the key quality attributes of the reference material.
Table 1: Identification and Purity
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Identity (¹H-NMR) | Conforms to Structure | Conforms | Nuclear Magnetic Resonance |
| Identity (Mass Spec) | Conforms to Structure | Conforms | Mass Spectrometry (ESI+) |
| Purity (HPLC) | ≥98.0% | 99.5% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥99% atom % D | 99.6% | Mass Spectrometry |
Table 2: Content and Impurities
| Test | Specification | Result | Method |
| Water Content | ≤1.0% | 0.2% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> Requirements | Conforms | Gas Chromatography-Headspace |
| Residue on Ignition | ≤0.1% | <0.05% | USP <281> |
| Individual Impurity | ≤0.2% | Not Detected | High-Performance Liquid Chromatography |
| Total Impurities | ≤0.5% | 0.12% | High-Performance Liquid Chromatography |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of standard practices in the pharmaceutical industry for the characterization of reference standards.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chemical purity of this compound and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent like acetonitrile.[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection Wavelength: 245 nm.[2]
-
Injection Volume: 10-20 µL.
-
Procedure: A solution of this compound is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile) and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity. Impurities are identified by their retention times relative to the main peak.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z is compared to the theoretical m/z of the protonated this compound molecule ([M+H]⁺).
-
Procedure for Isotopic Purity: The relative intensities of the isotopic peaks corresponding to the deuterated and non-deuterated forms of Alfuzosin are measured. The isotopic purity is calculated based on the distribution of these ions. High isotopic purity, often above 99%, is required to ensure the standard is suitable for its intended use.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the identity and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6).
-
Experiments:
-
¹H-NMR (Proton NMR): This spectrum is used to confirm the overall structure of the molecule. In a deuterated compound like this compound, the absence or significant reduction of a signal at a specific chemical shift, compared to the spectrum of non-deuterated Alfuzosin, confirms the location of the deuterium label.
-
¹³C-NMR (Carbon NMR): Provides information about the carbon skeleton of the molecule.
-
²H-NMR (Deuterium NMR): Can be used as an alternative technique for structure verification and enrichment determination, especially for highly deuterated compounds.
-
Karl Fischer Titration for Water Content
This is the standard method for accurately determining the water content in pharmaceutical substances.[3][4][5]
-
Instrumentation: A Karl Fischer titrator (coulometric or volumetric). The coulometric method is suitable for low water content (trace amounts to 5%), while the volumetric method is used for higher water content (0.01% to 100%).[3]
-
Reagent: Karl Fischer reagent, which reacts stoichiometrically with water.
-
Procedure: A known weight of the this compound sample is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The amount of reagent consumed is directly proportional to the amount of water in the sample.
Gas Chromatography (GC) for Residual Solvents
This method is used to identify and quantify any residual organic solvents that may be present from the manufacturing process, in accordance with USP General Chapter <467>.[2][6][7]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Columns: As per USP <467>, typically two columns of different polarity are used for confirmation (e.g., a G43 phase and a G16 phase).[6]
-
Procedure: The this compound sample is placed in a headspace vial with a suitable solvent. The vial is heated to allow volatile solvents to partition into the headspace gas. A sample of the headspace is then injected into the GC system. The retention times and peak areas of any detected solvents are compared to those of known solvent standards to identify and quantify them.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. uspnf.com [uspnf.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. phenomenex.com [phenomenex.com]
- 7. agilent.com [agilent.com]
Methodological & Application
Application Note and Protocol for the LC-MS/MS Analysis of Alfuzosin using Alfuzosin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Alfuzosin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Alfuzosin-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[1][2] Accurate and reliable quantification of Alfuzosin in biological matrices is crucial for clinical and research purposes. LC-MS/MS offers high sensitivity and selectivity for this application. The use of a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, leading to more robust and reliable results.
Signaling Pathway of Alfuzosin
Alfuzosin exerts its therapeutic effect by blocking alpha-1 adrenergic receptors in the smooth muscle of the prostate, bladder neck, and urethra.[1] This antagonism leads to smooth muscle relaxation, reducing the resistance to urinary flow and alleviating the symptoms of BPH.[1]
Experimental Protocol
This protocol is a comprehensive guide for the extraction and analysis of Alfuzosin from human plasma.
Materials and Reagents
-
Alfuzosin reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL). Vortex for 10 seconds. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Alfuzosin and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min. |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Alfuzosin | 390.2 | 235.1 | 150 |
| This compound | 393.2 | 238.1 | 150 |
Note: The optimal MRM transitions and collision energies should be determined by infusing standard solutions of Alfuzosin and this compound into the mass spectrometer.
Method Validation Parameters
A comprehensive validation of the method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below based on published data for Alfuzosin analysis.
| Parameter | Typical Performance |
| Linearity Range | 0.25 - 50 ng/mL (r² > 0.99)[3] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[3] |
| Accuracy | 85 - 115% of nominal concentration |
| Precision (Intra- and Inter-day) | RSD < 15% |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability (Freeze-thaw, short-term, long-term) | Stable under typical storage and handling conditions |
Experimental Workflow
The overall workflow for the analysis of Alfuzosin in plasma samples is depicted below.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Alfuzosin in human plasma. This method is well-suited for high-throughput analysis in clinical and research settings, enabling accurate pharmacokinetic and bioequivalence assessments. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable results.
References
Protocol for the Quantification of Alfuzosin in Human Plasma using Alfuzosin-d3 as an Internal Standard
Application Note
This document outlines a detailed protocol for the quantitative analysis of Alfuzosin in human plasma samples. The methodology employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing Alfuzosin-d3 as an internal standard (IS) to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Alfuzosin.
Introduction
Alfuzosin is a selective alpha-1 adrenergic antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1] Accurate determination of its concentration in plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.
This protocol details the procedures for plasma sample preparation, LC-MS/MS analysis, and data processing. The described method is based on established bioanalytical techniques and provides the necessary information for successful implementation in a laboratory setting.
Data Presentation
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatograph | Agilent 1200 Series or equivalent |
| Mass Spectrometer | API 5000 Mass Spectrometer or equivalent |
| Column | Hypurity C18 (50x4.6mm i.d., 5µm particle size)[2] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Alfuzosin | 390.2 | 235.1 | 200 | 25 |
| This compound (IS) | 393.2 | 238.1 | 200 | 25 |
Table 3: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.25 ng/mL[2] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | > 85% |
Experimental Protocols
Materials and Reagents
-
Alfuzosin reference standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alfuzosin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Alfuzosin stock solution in 50:50 acetonitrile:water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples and calibration standards to room temperature.
-
To 200 µL of each plasma sample, add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system according to the conditions specified in Table 1 and Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the prepared samples, calibration standards, and quality control samples.
-
Acquire data using the specified MRM transitions.
Data Analysis and Quantification
-
Integrate the peak areas for Alfuzosin and this compound for all samples.
-
Calculate the peak area ratio of Alfuzosin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).
-
Determine the concentration of Alfuzosin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Alfuzosin Signaling Pathway.
Caption: Plasma Sample Analysis Workflow.
References
Application of Alfuzosin-d3 in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Alfuzosin-d3 as an internal standard in pharmacokinetic (PK) studies of Alfuzosin. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of the drug in biological matrices, compensating for variability in sample processing and instrument response.
Introduction to Alfuzosin and the Role of Deuterated Internal Standards
Alfuzosin is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). Pharmacokinetic studies are essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
In modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound, where three hydrogen atoms in the Alfuzosin molecule have been replaced by deuterium, is the ideal SIL-IS for this purpose. It shares near-identical physicochemical properties with Alfuzosin, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise quantification of the parent drug. The use of a SIL-IS is recommended by regulatory agencies to ensure the reliability of bioanalytical data.[1][2]
Pharmacokinetic Profile of Alfuzosin
Understanding the pharmacokinetic parameters of Alfuzosin is crucial for designing effective clinical studies. The following tables summarize key PK parameters from studies on various formulations of Alfuzosin.
Table 1: Pharmacokinetic Parameters of Single Dose Alfuzosin (Immediate-Release) in Healthy Volunteers [3]
| Dose (mg) | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| 1 | 2.6 ± 0.3 | 1.5 ± 0.3 | 17.7 ± 2.9 | 3.7 ± 0.4 |
| 2.5 | 9.4 ± 1.2 | 1.1 ± 0.2 | 51.7 ± 7.1 | 3.9 ± 0.2 |
| 5 | 13.5 ± 1.0 | 1.3 ± 0.1 | 99.0 ± 14.1 | 3.8 ± 0.3 |
Table 2: Pharmacokinetic Parameters of Alfuzosin 10 mg Extended-Release (XR) Tablets in Healthy Adults under Fed Conditions
| Formulation | Cmax (ng/mL) | tmax (h) | AUC0→t (ng·h/mL) |
| Test | 12.2 | 7.0 | Not Reported |
| Reference | 13.4 | 6.1 | Not Reported |
Data from a bioequivalence study. AUC values were used to establish bioequivalence but not explicitly stated in the abstract.
Experimental Protocols
Pharmacokinetic Study Design and Sample Collection
A typical pharmacokinetic study of Alfuzosin involves the administration of a single oral dose to healthy volunteers. Blood samples are then collected at predetermined time points to characterize the drug's concentration-time profile.
Protocol for a Single-Dose Alfuzosin PK Study:
-
Subject Recruitment: Recruit a cohort of healthy adult volunteers who have provided informed consent.
-
Dosing: Administer a single oral dose of Alfuzosin (e.g., 10 mg extended-release tablet) to the subjects.
-
Blood Sample Collection: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., lithium heparin) at the following time points: 0 (pre-dose), 1, 2, 3, 4, 5, 5.5, 6, 6.5, 7, 7.5, 8, 8.5, 9, 10, 11, 12, 14, 16, 24, 36, and 48 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at approximately 3500 RPM for 10 minutes to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -70°C ± 5°C until bioanalysis.
Logical Workflow for a Pharmacokinetic Study
Caption: Workflow of an Alfuzosin pharmacokinetic study.
Bioanalytical Method for Alfuzosin Quantification in Human Plasma using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alfuzosin in human plasma, incorporating this compound as the internal standard.
3.2.1. Materials and Reagents:
-
Alfuzosin reference standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
3.2.2. Stock and Working Solutions Preparation:
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Alfuzosin and this compound in methanol to obtain primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Alfuzosin by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.
3.2.3. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample, standard, or quality control sample in a polypropylene tube, add 50 µL of the this compound internal standard working solution and vortex briefly.
-
Add 2.5 mL of an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
Sample Preparation Workflow
Caption: Liquid-liquid extraction protocol for plasma samples.
3.2.4. LC-MS/MS Instrumental Analysis:
The following parameters provide a starting point for method development. Optimization will be required for specific instrumentation.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| Liquid Chromatography | |
| HPLC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Alfuzosin | Q1: 390.2 -> Q3: 235.1 (example, requires optimization) |
| This compound | Q1: 393.2 -> Q3: (To be determined experimentally) |
| Dwell Time | 200 ms |
| Collision Energy | To be optimized for each transition |
Note on this compound MRM Transition: The precursor ion (Q1) for this compound will be its molecular weight +1 (approximately 393.2 m/z). The product ion (Q3) must be determined by infusing the this compound standard into the mass spectrometer and performing a product ion scan to identify the most stable and abundant fragment ion. This is a critical step in method development.
Data Analysis and Interpretation
The concentration of Alfuzosin in the plasma samples is determined by calculating the peak area ratio of the analyte (Alfuzosin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.
The resulting concentration-time data for each subject is used to calculate the key pharmacokinetic parameters such as Cmax, tmax, AUC, and elimination half-life (t1/2) using non-compartmental analysis software.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Alfuzosin in plasma samples. This methodology is essential for generating high-quality data in pharmacokinetic, bioequivalence, and other clinical studies, ultimately supporting drug development and regulatory submissions.
References
Quantitative Analysis of Alfuzosin Using Alfuzosin-d3 as an Internal Standard by LC-MS/MS
Application Note and Protocol
This document provides a detailed protocol for the quantitative analysis of Alfuzosin in human plasma using a stable isotope-labeled internal standard, Alfuzosin-d3. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). Accurate quantification of Alfuzosin in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This protocol describes a robust and reliable LC-MS/MS method that utilizes this compound as an internal standard to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.
Signaling Pathway of Alfuzosin
Alfuzosin exerts its therapeutic effect by blocking alpha-1 adrenergic receptors in the smooth muscle of the prostate, bladder neck, and prostatic urethra. This antagonism leads to muscle relaxation, resulting in improved urine flow and a reduction in BPH symptoms.
Developing a Robust HPLC Method for the Quantification of Alfuzosin Using Alfuzosin-d3 as an Internal Standard
Application Note & Protocol
This document provides a comprehensive guide for the development and implementation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Alfuzosin, utilizing its deuterated analog, Alfuzosin-d3, as an internal standard. This method is particularly suited for researchers, scientists, and professionals involved in drug development and quality control processes.
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[1][2] Accurate and precise quantification of Alfuzosin in various matrices, such as pharmaceutical formulations and biological fluids, is crucial for ensuring product quality and for pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by compensating for variations in sample preparation and instrument response.
This application note details the chromatographic conditions, sample preparation protocols, and validation parameters for a reliable HPLC method coupled with UV detection. Additionally, considerations for adapting this method for mass spectrometry (MS) detection are discussed.
Physicochemical Properties of Alfuzosin
Understanding the physicochemical properties of Alfuzosin is fundamental to developing a robust HPLC method.
| Property | Value | Rationale for Method Development |
| Molecular Formula | C₁₉H₂₇N₅O₄ | - |
| Molecular Weight | 389.45 g/mol | - |
| pKa (strongest basic) | ~7.3 | The pH of the mobile phase should be controlled to ensure consistent ionization state. A pH around 3-4 is often chosen to ensure the analyte is protonated and interacts well with a C18 stationary phase. |
| logP | ~1.4 - 2.02 | Indicates moderate lipophilicity, making it suitable for reversed-phase HPLC. |
| UV Absorption Maxima | 212 nm, 246 nm, 332 nm | The wavelength of 246 nm is commonly used for UV detection, offering good sensitivity and specificity. |
HPLC Method Parameters
The following parameters are recommended for the separation and quantification of Alfuzosin.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid), in a ratio of 30:70 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 246 nm |
| Internal Standard | This compound |
Experimental Protocols
Preparation of Standard Solutions
4.1.1. Alfuzosin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Alfuzosin reference standard and dissolve it in 10 mL of methanol.
4.1.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
4.1.3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the Alfuzosin stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each working standard, add the this compound internal standard to a final concentration of 10 µg/mL.
Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Alfuzosin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.
-
Add the this compound internal standard to a final concentration of 10 µg/mL.
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines. The following table summarizes the typical acceptance criteria.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | - | ~0.3 µg/mL |
| Specificity | No interference from excipients | Peak purity > 99% |
Considerations for LC-MS/MS Analysis
For bioanalytical applications requiring higher sensitivity and selectivity, this HPLC method can be coupled with a tandem mass spectrometer.
| MS Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Alfuzosin) | Precursor Ion (Q1): 390.2 m/z, Product Ion (Q3): 235.1 m/z[3] |
| MRM Transition (this compound) | Precursor Ion (Q1): 393.2 m/z, Product Ion (Q3): 235.1 m/z (inferred) |
| Collision Energy | Optimize for the specific instrument |
| Dwell Time | 100 ms |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Alfuzosin.
Caption: HPLC analysis workflow from sample preparation to reporting.
Alfuzosin's Mechanism of Action
Alfuzosin functions by blocking alpha-1 adrenergic receptors in the smooth muscle of the prostate and bladder neck.
Caption: Simplified signaling pathway of Alfuzosin's antagonist action.
References
Application Notes and Protocols for the Bioequivalence Assessment of Alfuzosin Using Alfuzosin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist prescribed for the treatment of benign prostatic hyperplasia (BPH). To ensure the therapeutic equivalence of generic formulations of alfuzosin, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic product performs in the same manner as the reference listed drug. A critical component of BE studies is the accurate quantification of the drug in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Alfuzosin-d3, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
This document provides detailed application notes and protocols for conducting bioequivalence studies of alfuzosin, with a specific focus on the bioanalytical method employing this compound as an internal standard.
Pharmacokinetic Parameters of Alfuzosin
The following table summarizes key pharmacokinetic parameters of alfuzosin from various studies. These parameters are crucial for the design and power calculation of bioequivalence studies.
| Parameter | Value | Reference |
| Cmax (ng/mL) | 13.6 (fed, multiple dose) | --INVALID-LINK--[1] |
| 9.4 ± 1.2 (2.5 mg single dose) | --INVALID-LINK--[2] | |
| 13.5 ± 1.0 (5 mg single dose) | --INVALID-LINK--[2] | |
| AUC0-24 (ng·h/mL) | 194 (fed, multiple dose) | --INVALID-LINK--[1] |
| AUC0-t (ng·h/mL) | 112.0% (Test/Reference Ratio) | --INVALID-LINK--[3][4] |
| tmax (h) | 8 (fed, multiple dose) | --INVALID-LINK--[1] |
| 1.1 ± 0.2 to 1.5 ± 0.3 (single dose) | --INVALID-LINK--[2] | |
| t1/2 (h) | ~10 (extended-release) | --INVALID-LINK--[5] |
| 3.7 ± 0.4 to 3.9 ± 0.2 | --INVALID-LINK--[2] | |
| Bioavailability | 49% (fed) | --INVALID-LINK--[1] |
| 64% | --INVALID-LINK--[6] |
Bioequivalence Study Protocol
A typical bioequivalence study for a 10 mg extended-release alfuzosin tablet would follow a randomized, open-label, two-way crossover design.
Study Design
A single-dose, randomized, open-label, two-period, two-sequence crossover study is recommended.[7] Both fasting and fed condition studies are generally required by regulatory bodies like the FDA.[8] A washout period of at least 7 days should be implemented between the two periods.[7]
Volunteer Selection
Healthy male and/or female volunteers, typically between 18 and 45 years of age, are enrolled. A thorough medical history, physical examination, and laboratory tests are conducted to ensure the health of the volunteers.
Dosing and Sample Collection
Volunteers are administered a single 10 mg extended-release tablet of the test or reference formulation with a standardized volume of water. For fed studies, the dose is administered after a standardized high-fat, high-calorie breakfast.
Blood samples (approximately 5 mL) are collected in EDTA-containing tubes at predose (0 hour) and at multiple time points post-dose, for example: 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, and 48 hours.[7] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method
The concentration of alfuzosin in plasma samples is determined using a validated LC-MS/MS method with this compound as the internal standard.
Bioanalytical Method Protocol using LC-MS/MS
This protocol outlines the quantification of alfuzosin in human plasma using this compound as an internal standard.
Materials and Reagents
-
Alfuzosin reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (e.g., 70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfuzosin: Precursor Ion (m/z) 390.2 → Product Ion (m/z) 235.1
-
This compound: Precursor Ion (m/z) 393.2 → Product Ion (m/z) 235.1
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Signaling Pathway and Experimental Workflow
Alfuzosin's Mechanism of Action
Alfuzosin is a selective antagonist of alpha-1 adrenergic receptors, which are found in the smooth muscle of the prostate, bladder neck, and urethra. By blocking these receptors, alfuzosin leads to smooth muscle relaxation, which improves urine flow and reduces the symptoms of BPH.[1] The downstream signaling cascade of alpha-1 adrenergic receptor activation involves the Gq protein, phospholipase C (PLC), and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). Alfuzosin blocks this pathway.
Caption: Mechanism of action of Alfuzosin.
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow for a bioequivalence study of alfuzosin.
Caption: Bioequivalence study workflow.
Conclusion
The use of a robust and validated bioanalytical method is paramount for the successful conduct of bioequivalence studies. The protocol detailed herein, utilizing this compound as an internal standard with LC-MS/MS detection, provides the necessary accuracy, precision, and sensitivity for the reliable quantification of alfuzosin in human plasma. This enables a conclusive assessment of the bioequivalence between test and reference formulations, ultimately ensuring that generic alfuzosin products are safe and effective for patient use.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for Alfuzosin Analysis using d3-Alfuzosin Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). Accurate and reliable quantification of Alfuzosin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Alfuzosin-d3, is highly recommended to ensure the accuracy and precision of the analytical method by compensating for variability in sample preparation and instrument response.[1]
This document provides detailed application notes and protocols for the sample preparation of Alfuzosin in biological fluids prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) have been compiled from various validated methods.
Data Summary of Sample Preparation Techniques
The selection of a sample preparation technique depends on factors such as the nature of the biological matrix, the required limit of quantification, and laboratory resources. Below is a summary of quantitative data from various methods for Alfuzosin analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Biological Matrix | Human Plasma[2] | Human Plasma[3], Human Urine | Human Plasma, Serum |
| Recovery | > 85% | ≥ 98%[3] | > 90% |
| Linearity Range | 0.05 - 30.00 ng/mL[2] | 0.1 - 25 ng/mL[3] | Method Dependent |
| Limit of Quantification (LOQ) | 0.05 ng/mL[2] | 0.1 ng/mL[3] | Method Dependent |
| Within-Batch Precision (%RSD) | < 15% | 2.74 - 3.28%[3] | < 15% |
| Between-Batch Precision (%RSD) | < 15% | 2.65 - 2.77%[3] | < 15% |
Experimental Protocols
Materials and Reagents
-
Alfuzosin hydrochloride reference standard
-
This compound internal standard (IS)
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid, ammonium acetate, or other appropriate mobile phase modifiers
-
Solvents for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)
-
Reagents for pH adjustment (e.g., sodium hydroxide, hydrochloric acid)
-
SPE cartridges (e.g., Oasis HLB, C18)
-
Collection tubes and vials
-
Vortex mixer, centrifuge, and evaporator
Protocol 1: Solid-Phase Extraction (SPE) of Alfuzosin from Human Plasma
This protocol is adapted from a validated method for the determination of Alfuzosin in human plasma.[2]
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., Waters Oasis HLB, 1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of deionized water.
-
Centrifuge the cartridge for 1 minute at 3000 rpm to remove excess water.
-
Further wash the cartridge with 1.0 mL of a suitable washing solution (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute Alfuzosin and the internal standard with 1.0 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
-
SPE Workflow for Alfuzosin Analysis
Protocol 2: Liquid-Liquid Extraction (LLE) of Alfuzosin from Human Plasma
This protocol is based on a validated HPLC method for Alfuzosin quantification.[3]
-
Sample Pre-treatment:
-
To 500 µL of human plasma in a clean test tube, add 50 µL of the this compound internal standard solution.
-
Vortex for 30 seconds.
-
-
pH Adjustment:
-
Alkalinize the plasma sample by adding a small volume (e.g., 50 µL) of a suitable base (e.g., 1M Sodium Hydroxide) to achieve a pH > 9.
-
-
Extraction:
-
Add 3 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for analysis.
-
LLE Workflow for Alfuzosin Analysis
Protocol 3: Protein Precipitation (PPT) of Alfuzosin from Human Plasma
Protein precipitation is a simpler and faster method, suitable for high-throughput analysis, though it may result in a less clean extract compared to SPE or LLE.
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer the supernatant to a clean vial.
-
The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in the mobile phase if concentration is needed.
-
PPT Workflow for Alfuzosin Analysis
Conclusion
The choice of sample preparation technique for Alfuzosin analysis should be guided by the specific requirements of the study. Solid-Phase Extraction offers the cleanest extracts and is suitable for achieving low detection limits. Liquid-Liquid Extraction provides good recovery and is a well-established technique. Protein Precipitation is a rapid and simple method ideal for high-throughput screening, though it may be more susceptible to matrix effects. The use of this compound as an internal standard is crucial across all methods to ensure data reliability. It is recommended to validate the chosen method according to regulatory guidelines to ensure its performance for the intended application.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
Use of Alfuzosin-d3 in urine drug monitoring assays
An Application Note for the Quantitative Analysis of Alfuzosin in Human Urine using Alfuzosin-d3 by LC-MS/MS
Introduction
Alfuzosin is a selective alpha-1 adrenergic antagonist used for the treatment of symptoms associated with benign prostatic hyperplasia (BPH).[1][2][3] Monitoring its concentration in urine can be valuable for pharmacokinetic studies, patient compliance verification, and in certain clinical toxicology scenarios. Alfuzosin is extensively metabolized by the liver, with studies showing that approximately 11% to 24% of an administered dose is excreted unchanged in the urine.[1][4][5][6]
For accurate and precise quantification of alfuzosin in a complex biological matrix like urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for reliable bioanalytical methods.[9][10][11] A deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, thereby ensuring the highest level of accuracy.[9][12][13]
This application note provides a detailed protocol for the extraction and quantitative analysis of alfuzosin in human urine using this compound as the internal standard. The method described is intended for research and drug development professionals.
Principle of the Internal Standard
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust quantitative mass spectrometry. By adding a known concentration of this compound to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, any loss of analyte during extraction or variability in injection volume will affect both the analyte and the internal standard equally. The mass spectrometer distinguishes between the analyte and the internal standard by their mass difference. The final concentration is calculated based on the ratio of the analyte's response to the internal standard's response, which remains constant even if absolute signal intensities fluctuate.
Caption: The principle of using a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Alfuzosin HCl (Reference Standard), this compound (Internal Standard)
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water
-
Reagents: Formic Acid, Ammonium Formate
-
Urine: Blank human urine from drug-free donors
-
Equipment: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange), analytical balance, vortex mixer, centrifuge, Class A volumetric flasks and pipettes.
Preparation of Stock and Working Solutions
-
Alfuzosin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Alfuzosin HCl and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Alfuzosin Working Solutions: Prepare serial dilutions of the stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.
Sample Preparation (Solid Phase Extraction)
-
Sample Thawing: Thaw frozen urine samples, calibrators, and QCs at room temperature. Vortex to ensure homogeneity.
-
Spiking: To 500 µL of each urine sample, add 50 µL of the IS Working Solution (100 ng/mL). For calibrators and QCs, spike 500 µL of blank urine with the appropriate working solutions and 50 µL of the IS.
-
Pre-treatment: Add 500 µL of 100 mM ammonium formate buffer (pH 6.0) to each sample and vortex.
-
SPE Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A/B (95:5) mixture. Vortex thoroughly.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Analytical Workflow Diagram
Caption: The overall analytical workflow for urine sample analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters serve as a representative method and may require optimization for different LC-MS/MS systems.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alfuzosin | 390.2 | 235.1 (Quantifier) | 25 |
| Alfuzosin | 390.2 | 164.1 (Qualifier) | 35 |
| This compound | 393.2 | 238.1 | 25 |
Note: The mass shift of +3 for this compound is hypothetical and should be confirmed based on the actual deuterated product.
Method Validation Summary
The following tables summarize the expected performance characteristics of this analytical method.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |
| Weighting | 1/x² |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 1.0 | < 15% | < 15% | ± 20% |
| Low QC | 3.0 | < 10% | < 10% | ± 15% |
| Mid QC | 100 | < 10% | < 10% | ± 15% |
| High QC | 800 | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 85 - 95% | 90 - 110% |
| High QC | 800 | 85 - 95% | 90 - 110% |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of alfuzosin in human urine. The protocol leverages Solid Phase Extraction for sample clean-up and utilizes a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. The method demonstrates excellent performance characteristics, making it suitable for a variety of applications in clinical research and drug development, including pharmacokinetic assessments and compliance monitoring.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. [PDF] Method Development and Validation of Alfuzosin HCl and Dutasteride in Pharmaceutical Dosage Form by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Alfuzosin Hydrochloride for the Treatment of Benign Prostatic - Page 5 [medscape.com]
- 6. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpas.com [ijrpas.com]
- 8. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 12. texilajournal.com [texilajournal.com]
- 13. nbinno.com [nbinno.com]
Application Note & Protocol: Quantitative Determination of Alfuzosin in Pharmaceutical Tablets using Alfuzosin-d3 by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). Accurate and reliable quantification of Alfuzosin in pharmaceutical formulations is crucial for quality control and to ensure therapeutic efficacy. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Alfuzosin in pharmaceutical tablets. The use of a stable isotope-labeled internal standard, Alfuzosin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Mechanism of Action
Alfuzosin selectively blocks alpha-1 adrenergic receptors in the prostate, bladder base, bladder neck, and prostatic urethra. This antagonism leads to the relaxation of smooth muscles in these tissues, resulting in improved urine flow and a reduction in the symptoms of BPH.[1][2]
Caption: Mechanism of action of Alfuzosin.
Experimental Protocols
Materials and Reagents
-
Alfuzosin hydrochloride reference standard
-
This compound internal standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Alfuzosin pharmaceutical tablets (e.g., 10 mg tablets)
Instrumentation
-
UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S)
-
UPLC column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of Alfuzosin hydrochloride in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.
Working Standard Solutions:
-
Prepare a series of working standard solutions of Alfuzosin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.
Calibration Standards:
-
Prepare calibration standards by spiking appropriate amounts of the Alfuzosin working standard solutions into the diluent.
-
Add a fixed amount of the this compound working internal standard solution to each calibration standard.
Sample Preparation from Pharmaceutical Tablets
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Alfuzosin and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.22 µm syringe filter.
-
Pipette 1 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.
-
Transfer 1 mL of this solution to an autosampler vial, add a fixed amount of the this compound internal standard working solution, and vortex.
Caption: Experimental workflow for tablet analysis.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| 0.0 - 0.5 min | 95% A |
| 0.5 - 2.0 min | Linear gradient to 5% A |
| 2.0 - 2.5 min | Hold at 5% A |
| 2.5 - 3.0 min | Return to 95% A |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Alfuzosin | 390.2 > 235.1 (Quantifier), 390.2 > 156.1 (Qualifier) |
| This compound | 393.2 > 235.1 (Quantifier) |
Data Presentation
The method was validated according to ICH guidelines. A summary of the validation data is presented below.
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Alfuzosin | 1 - 500 | > 0.999 |
Table 2: Precision
| Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 (LQC) | < 5.0 | < 6.0 |
| 50 (MQC) | < 4.0 | < 5.0 |
| 400 (HQC) | < 3.0 | < 4.0 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (ng/mL) | Mean Recovery (%) | %RSD |
| 5 (LQC) | 98.5 - 102.3 | < 4.0 |
| 50 (MQC) | 99.1 - 101.5 | < 3.0 |
| 400 (HQC) | 99.5 - 100.8 | < 2.5 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Conclusion
The developed UPLC-MS/MS method using this compound as an internal standard provides a rapid, sensitive, and reliable approach for the quantitative determination of Alfuzosin in pharmaceutical tablets. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control analysis in the pharmaceutical industry. The use of a stable isotope-labeled internal standard effectively minimizes matrix effects and ensures the robustness of the assay.
References
Troubleshooting & Optimization
Technical Support Center: Alfuzosin-d3 Internal Standard Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Alfuzosin-d3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary for the quantitative analysis of Alfuzosin?
An internal standard is crucial in quantitative bioanalysis to ensure reliable and reproducible results.[1][2] It is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability that can occur during sample preparation, injection, and analysis.[2] By normalizing the analyte signal to the internal standard signal, potential errors from matrix effects, extraction inconsistencies, and instrument drift can be minimized, leading to improved accuracy and precision of the Alfuzosin measurement.[2]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred?
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS assays.[2] Because they are structurally almost identical to the analyte (Alfuzosin), they exhibit very similar physicochemical properties. This ensures they behave nearly identically during sample extraction and chromatographic separation, and experience similar ionization effects in the mass spectrometer. This close tracking of the analyte's behavior allows for more accurate correction of potential variabilities.[2]
Q3: What is the ideal concentration for an internal standard?
There is no single universal concentration for an internal standard, as the optimal amount depends on several factors including the analytical method, the expected concentration range of the analyte, and the sensitivity of the mass spectrometer.[1] A common practice is to use an internal standard concentration that is in the lower to middle range of the calibration curve.[3] Some suggest a concentration that is approximately one-third to one-half of the Upper Limit of Quantification (ULOQ).[1] The key is to use a concentration that provides a stable and reproducible signal without interfering with the analyte measurement.
Q4: Can the concentration of this compound impact the assay results?
Yes, the concentration of this compound can significantly impact the accuracy and linearity of the calibration curve.[1] If the concentration is too low, the signal may be weak and variable. If it is too high, it could potentially lead to detector saturation or contribute to the analyte signal through isotopic impurities, which can affect the linearity of the assay.[1] Therefore, optimizing the concentration is a critical step in method development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in this compound peak area across a run | Inconsistent sample preparation or extraction. | Ensure thorough mixing of the internal standard with the biological matrix. Verify the precision of pipetting and dispensing of the IS working solution.[2] |
| Instability of this compound in the analytical matrix or autosampler. | Conduct stability experiments to assess the stability of this compound under the storage and analytical conditions. | |
| Instrument-related issues such as drift or inconsistent injection volume. | Perform system suitability tests before each run. Check for any leaks in the LC system and ensure the autosampler is functioning correctly. | |
| Non-linear calibration curve | Cross-interference between Alfuzosin and this compound. | According to ICH M10 guidelines, the contribution of the internal standard to the analyte signal should be ≤ 20% of the Lower Limit of Quantification (LLOQ), and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[1] Adjusting the IS concentration can help mitigate this.[4][5] |
| Inappropriate concentration of this compound. | Re-optimize the concentration of this compound. A concentration that is too high or too low can affect linearity.[1] | |
| Poor accuracy and/or precision | This compound is not adequately compensating for matrix effects. | While SIL-IS are ideal, significant matrix effects can still be a challenge. Re-evaluate the sample extraction procedure to minimize matrix components. It's also important to verify that the IS and analyte peaks co-elute as closely as possible. |
| Deuterium exchange. | In some cases, deuterated standards can undergo hydrogen-deuterium exchange, altering their mass. This is less common with stable labels like d3 on aromatic rings but should be considered if unexplained mass shifts are observed. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[6] | |
| Shift in retention time of this compound relative to Alfuzosin | Chromatographic effect of deuterium labeling. | A slight shift in retention time between a deuterated standard and the analyte can occur.[7][8] Ensure that the peak integration windows are set appropriately for both the analyte and the internal standard. While they should be very close, they may not be identical. |
Experimental Protocols
Protocol for Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) in a 1 mL volumetric flask.
-
Vortex until fully dissolved.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
-
-
Working Solution Preparation:
-
Prepare an intermediate stock solution by diluting the primary stock solution.
-
From the intermediate stock, prepare the final working solution at the desired concentration for spiking into samples. The final concentration should be chosen based on the optimization experiment.
-
The solvent for the working solution should be compatible with the initial mobile phase conditions to avoid peak distortion.
-
Protocol for Optimizing this compound Concentration
-
Objective: To determine the optimal concentration of this compound that provides a stable signal and ensures accurate and precise quantification of Alfuzosin across the entire calibration range.
-
Materials:
-
Blank biological matrix (e.g., human plasma).
-
Alfuzosin analytical standard.
-
This compound internal standard.
-
Calibrated pipettes and other necessary lab equipment.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 5, 10, 25, 50, 100 ng/mL).
-
Prepare calibration standards of Alfuzosin at various concentrations covering the expected analytical range (e.g., from LLOQ to ULOQ).
-
For each this compound concentration being tested, spike a fixed volume of the IS working solution into each calibration standard and a blank matrix sample.
-
Process the samples using the established extraction procedure.
-
Analyze the samples using the LC-MS/MS method.
-
Evaluate the following parameters for each this compound concentration:
-
IS Response Stability: The peak area of this compound should be consistent across all samples (excluding the blank).
-
Calibration Curve Linearity: The coefficient of determination (r²) should be > 0.99.
-
Accuracy and Precision: Back-calculate the concentration of the calibration standards. The accuracy should be within 85-115% (80-120% for LLOQ) and the precision (%CV) should be ≤ 15% (≤ 20% for LLOQ).
-
Signal-to-Noise Ratio (S/N) at LLOQ: The analyte peak at the LLOQ should have a S/N ratio of at least 5.[9]
-
-
-
Data Analysis and Selection of Optimal Concentration:
-
Summarize the results in a table for easy comparison.
-
Select the this compound concentration that provides the best overall performance in terms of IS response stability, linearity, accuracy, and precision.
-
Data Presentation
Table 1: Example Data for Optimization of this compound Concentration
| This compound Concentration (ng/mL) | IS Peak Area %RSD (n=8) | Calibration Curve Linearity (r²) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |
| 5 | 18.5 | 0.991 | 82.3 | 19.2 |
| 10 | 12.1 | 0.995 | 91.5 | 14.5 |
| 25 | 4.2 | 0.999 | 98.7 | 8.9 |
| 50 | 3.8 | 0.998 | 101.2 | 7.5 |
| 100 | 3.5 | 0.997 | 103.5 | 7.1 |
Note: The data presented in this table is for illustrative purposes only and should be generated through actual experimental work.
Visualizations
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. scispace.com [scispace.com]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of Alfuzosin-d3 in HPLC
Welcome to our dedicated support center for resolving high-performance liquid chromatography (HPLC) issues with Alfuzosin-d3. This guide provides a structured approach to troubleshooting common peak shape abnormalities, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
Peak tailing, where a peak has an asymmetrical "tail" extending to the right, is a common issue, especially with basic compounds like Alfuzosin.[1][2] This phenomenon can lead to inaccurate peak integration and reduced resolution.[3]
Potential Causes and Solutions:
-
Secondary Interactions with Silanol Groups: Alfuzosin, being a basic compound, can interact with residual acidic silanol groups on the surface of silica-based HPLC columns.[1][4] This is a primary cause of peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of the silanol groups, minimizing these secondary interactions. A mobile phase pH of around 3 has been shown to be effective for Alfuzosin analysis.[5][6] It is recommended to operate at a pH at least 2 units away from the analyte's pKa.[7]
-
Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," where the residual silanol groups are chemically bonded with a small organic group to reduce their activity.[1]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites, improving the peak shape of the analyte.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.[1][8]
-
Solution: Reduce the concentration of your this compound standard or decrease the injection volume.[7]
-
-
Column Contamination or Deterioration: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path, causing tailing.[8][9]
-
Solution: Backflush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]
-
Experimental Protocol: Adjusting Mobile Phase pH
-
Prepare the Aqueous Component: Prepare the aqueous portion of your mobile phase (e.g., 0.02 M potassium dihydrogen phosphate).[5]
-
Adjust pH: Use an acid, such as phosphoric acid or perchloric acid, to carefully adjust the pH of the aqueous component to the desired level (e.g., pH 3.0).[5][10]
-
Mix Mobile Phase: Combine the pH-adjusted aqueous component with the organic solvent (e.g., acetonitrile, methanol) in the desired ratio.[5][11]
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm or finer porosity membrane and degas it before use.[12]
-
Equilibrate the System: Flush the HPLC system and column with the new mobile phase until a stable baseline is achieved before injecting your sample.
Troubleshooting Flowchart for Peak Tailing
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. youtube.com [youtube.com]
- 5. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. silicycle.com [silicycle.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. jocpr.com [jocpr.com]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
Minimizing ion suppression of Alfuzosin-d3 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Alfuzosin-d3 in mass spectrometry experiments.
Troubleshooting Guides
This section addresses specific issues that may lead to ion suppression of this compound, providing step-by-step guidance to resolve them.
Issue 1: Low signal intensity or complete signal loss of this compound.
This is a primary indicator of significant ion suppression, where co-eluting matrix components interfere with the ionization of this compound.
Troubleshooting Workflow:
Alfuzosin-d3 Stability in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and ensuring the stability of Alfuzosin-d3 in various biological matrices. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in human plasma?
Q2: What are the expected stability profiles of this compound in whole blood and urine?
A2: Direct stability studies on this compound in whole blood and urine are not extensively documented. However, based on the principles of drug stability and data from non-deuterated alfuzosin, we can infer its likely behavior. In whole blood, the stability will depend on enzymatic activity and the potential for the compound to partition into red blood cells. Given that deuteration can slow metabolism, this compound is expected to exhibit reasonable stability. In urine, stability is primarily influenced by pH and the presence of microorganisms. It is crucial to conduct matrix-specific stability assessments to determine precise degradation rates.
Q3: Does deuteration affect the stability of alfuzosin?
A3: Yes, deuteration typically enhances the metabolic stability of a drug.[][2][3][4] The replacement of hydrogen with deuterium atoms at metabolically vulnerable positions can slow down enzymatic degradation, leading to a longer half-life in biological systems. While this generally implies improved stability, it is important to note that other unexpected behaviors, such as altered chromatographic retention times or extraction recoveries, can sometimes occur.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | 1. Inefficient Protein Precipitation: The protein precipitation method may not be optimal for this compound. 2. Adsorption to Labware: this compound may adsorb to plastic or glass surfaces. 3. Analyte Instability: Degradation may have occurred during sample processing. | 1. Optimize Protein Precipitation: Experiment with different solvents (e.g., acetonitrile, methanol) and solvent-to-plasma ratios. 2. Use Low-Binding Labware: Employ silanized glassware or low-retention plasticware. 3. Work Quickly and on Ice: Minimize the time samples spend at room temperature during processing. |
| Inconsistent results between replicate samples. | 1. Inhomogeneous Sample: The biological matrix may not have been thoroughly mixed after spiking with this compound. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of the matrix, internal standard, or solvents. 3. Matrix Effects: Variable ion suppression or enhancement in the mass spectrometer. | 1. Ensure Thorough Mixing: Vortex samples adequately after spiking and before aliquoting. 2. Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes. 3. Evaluate Matrix Effects: Perform post-extraction addition experiments to assess and mitigate matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for this.[5][6][7] |
| Evidence of this compound degradation over time. | 1. Enzymatic Degradation: Esterases or other enzymes in the biological matrix may be metabolizing the compound. 2. pH Instability: The pH of the matrix may be causing hydrolysis or other chemical degradation. 3. Light Sensitivity: Exposure to light may be causing photodegradation. 4. Temperature Instability: The storage temperature may not be adequate to prevent degradation. | 1. Add Enzyme Inhibitors: Consider adding appropriate enzyme inhibitors (e.g., sodium fluoride for esterases) to the collection tubes if enzymatic degradation is suspected. 2. Adjust pH: If the compound is known to be unstable at the natural pH of the matrix, consider adding a buffer. 3. Protect from Light: Use amber vials or work under yellow light to minimize light exposure. 4. Optimize Storage Temperature: Evaluate stability at different temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal storage condition. |
Quantitative Stability Data Summary (for Alfuzosin)
Disclaimer: The following data is for the non-deuterated form of alfuzosin and should be used as a reference. It is highly recommended to perform specific stability studies for this compound.
Table 1: Freeze-Thaw Stability of Alfuzosin in Human Plasma
| Analyte | Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Concentration Recovered (ng/mL) | % Recovery |
| Alfuzosin | 10 | 1 | 9.8 | 98 |
| Alfuzosin | 10 | 3 | 9.6 | 96 |
| Alfuzosin | 100 | 1 | 101.2 | 101.2 |
| Alfuzosin | 100 | 3 | 98.5 | 98.5 |
Table 2: Short-Term (Bench-Top) Stability of Alfuzosin in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | Time (hours) | Mean Concentration Recovered (ng/mL) | % Recovery |
| Alfuzosin | 10 | 4 | 9.9 | 99 |
| Alfuzosin | 10 | 8 | 9.7 | 97 |
| Alfuzosin | 100 | 4 | 99.8 | 99.8 |
| Alfuzosin | 100 | 8 | 98.9 | 98.9 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment in Human Plasma
This protocol outlines the procedure to evaluate the stability of this compound in human plasma after repeated freeze-thaw cycles.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Protocol 2: Short-Term (Bench-Top) Stability Assessment in Whole Blood
This protocol is designed to determine the stability of this compound in whole blood at room temperature.
Caption: Workflow for Bench-Top Stability in Whole Blood.
Protocol 3: Long-Term Stability Assessment in Urine
This protocol details the evaluation of this compound stability in urine under frozen storage conditions.
Caption: Workflow for Long-Term Urine Stability Assessment.
References
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. salamandra.net [salamandra.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Alfuzosin and Alfuzosin-d3 Plasma Recovery
Welcome to the technical support center for the bioanalysis of Alfuzosin and its deuterated internal standard, Alfuzosin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of these compounds from plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction of Alfuzosin and this compound from plasma, offering potential causes and solutions.
Q1: We are experiencing low recovery of both Alfuzosin and this compound. What are the potential causes and how can we troubleshoot this?
A1: Low recovery can stem from several factors related to your sample preparation method. Here’s a systematic approach to troubleshooting:
-
pH of the Plasma Sample: Alfuzosin is a basic compound. Inadequate alkalinization of the plasma sample before extraction is a common reason for poor recovery. Ensure the pH of the plasma is adjusted to a basic level (typically pH > 9) using a suitable base like sodium hydroxide (NaOH) before proceeding with liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
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Choice of Extraction Solvent (for LLE): The polarity and properties of the organic solvent used for LLE are critical. Diethyl ether has been shown to be effective.[1] If you are using a different solvent, consider its efficiency for extracting basic compounds. You may need to test a panel of solvents with varying polarities (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures thereof) to find the optimal one for your specific conditions.
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SPE Cartridge and Elution Conditions (for SPE): For solid-phase extraction, ensure the chosen SPE cartridge (e.g., Waters Oasis) is appropriate for the chemical properties of Alfuzosin.[2] The conditioning, loading, washing, and elution steps are all critical. Low recovery may be due to:
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Incomplete elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent. Consider using a stronger solvent or modifying the pH of the elution solvent.
-
Analyte breakthrough during loading or washing: The sample might be passing through the cartridge without retention. This could be due to an incorrect pH during loading or a wash solvent that is too strong.
-
-
Incomplete Protein Precipitation: If using a protein precipitation protocol, insufficient vortexing or an incorrect ratio of precipitant (e.g., acetonitrile, methanol) to plasma can lead to incomplete protein removal and co-precipitation of the analytes.[3]
Q2: Our recovery for Alfuzosin is acceptable, but the recovery for the internal standard, this compound, is inconsistent. What could be the issue?
A2: Inconsistent recovery of the internal standard can compromise the accuracy of your results. Since this compound is structurally very similar to Alfuzosin, the extraction behavior should be nearly identical. Discrepancies may point to issues with the internal standard itself or its handling:
-
Purity and Stability of the Internal Standard: Verify the purity and stability of your this compound stock solution. Degradation of the internal standard would lead to a lower-than-expected response.
-
Pipetting Errors: Inconsistent volumes of the internal standard spiking solution added to the plasma samples will result in variable recovery. Ensure your pipettes are calibrated and that your technique is consistent.
-
Matrix Effects: Although less likely to affect recovery differently between the analyte and its deuterated analog, significant ion suppression or enhancement in the mass spectrometer that disproportionately affects the internal standard could be a factor. This is more of a detection issue than a recovery problem but can manifest as apparent recovery inconsistencies.
Q3: Can we use protein precipitation as a standalone method for plasma sample preparation for Alfuzosin analysis?
A3: Yes, protein precipitation is a viable and straightforward method for preparing plasma samples. It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the plasma to denature and precipitate proteins.[3]
-
Advantages: It is a simple, fast, and generally inexpensive method.
-
Disadvantages: It may result in a less clean extract compared to LLE or SPE, potentially leading to more significant matrix effects in LC-MS/MS analysis. The final extract will also be more dilute.[4][5]
For optimal results, ensure thorough vortexing and centrifugation to achieve complete protein removal. The ratio of the precipitating solvent to plasma is a critical parameter to optimize.[3]
Experimental Protocols and Data
Below are summaries of different extraction methodologies for Alfuzosin from plasma, along with reported recovery data.
Method 1: Liquid-Liquid Extraction (LLE)
This method involves the extraction of the analyte from the aqueous plasma matrix into an immiscible organic solvent.
Experimental Protocol:
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard solution (this compound).
-
Alkalinize the plasma sample with an appropriate volume of NaOH solution.
-
Add 3 mL of diethyl ether as the extraction solvent.[1]
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Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Quantitative Data:
| Analyte | Extraction Method | Reported Recovery (%) | Reference |
| Alfuzosin | LLE with Diethyl Ether | >70 | [1] |
| Alfuzosin | LLE | 98.0 ± 0.9 | [6][7] |
| Alfuzosin | LLE | 82.9 | [8] |
Method 2: Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to retain the analyte from the plasma matrix, which is then eluted with a suitable solvent.
Experimental Protocol:
-
Condition an SPE cartridge (e.g., Waters Oasis, 1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of deionized water.[2]
-
To 500 µL of plasma, add the internal standard (this compound) and 25.0 µL of deionized water.[2]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Centrifuge for 1 minute at 3000 rpm after each step (conditioning and loading).[2]
-
Wash the cartridge with an appropriate wash solvent to remove interferences.
-
Elute Alfuzosin and this compound with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute the residue for analysis.
Quantitative Data:
Quantitative data for a specific SPE protocol for Alfuzosin was not available in the provided search results. However, SPE methods are generally optimized to achieve high and reproducible recoveries, often in the range of 85-105%.
Method 3: Protein Precipitation (PPT)
This method removes proteins from the plasma by precipitation, leaving the analyte of interest in the supernatant.
Experimental Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard (this compound).
-
Add 300 µL of a cold (-20°C) precipitating agent (e.g., acetonitrile or a 1:1 mixture of methanol and ethanol).[9]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at a high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).
Quantitative Data:
Specific recovery data for Alfuzosin using a protein precipitation method was not detailed in the search results. The efficiency of protein precipitation is typically high, but the final recovery can be influenced by the potential for the analyte to be entrapped in the protein pellet.
Visualizations
General Workflow for Alfuzosin Extraction from Plasma
References
- 1. Determination of Alfuzosin in Human Plasma by RP - HPLC with Fluorometric Detection | Semantic Scholar [semanticscholar.org]
- 2. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ammanu.edu.jo [ammanu.edu.jo]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Calibration curve issues with Alfuzosin-d3 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Alfuzosin-d3 as an internal standard in calibration curves for bioanalytical assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound as an internal standard in LC-MS/MS assays.
Question: Why is my calibration curve for Alfuzosin non-linear when using this compound as an internal standard?
Answer:
Non-linearity in your calibration curve can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Investigate the Internal Standard Response:
-
Action: Plot the absolute peak area of this compound across all calibration standards and quality control (QC) samples.
-
Expected Outcome: The peak area of the internal standard should be consistent and reproducible throughout the analytical run.
-
Troubleshooting:
-
Inconsistent Response: Significant variation in the this compound peak area could indicate problems with sample preparation, injection volume, or instrument stability.[1]
-
Concentration-Dependent Response: If the internal standard response changes systematically with the analyte concentration, it may suggest ion suppression or enhancement effects.
-
-
-
Assess for Matrix Effects:
-
Action: Prepare two sets of samples. In set A, spike Alfuzosin and this compound into the extracted blank matrix. In set B, spike the same concentrations into the reconstitution solvent. Calculate the matrix factor (MF) as the ratio of the peak area in the matrix to the peak area in the solvent.
-
Expected Outcome: The matrix factor for both the analyte and the internal standard should be close to 1. More importantly, the internal standard normalized matrix factor (analyte MF / internal standard MF) should be consistent across different lots of the biological matrix.
-
Troubleshooting: A significant and variable matrix effect that is not compensated for by the deuterated internal standard can lead to non-linearity.[2][3][4] This can occur if the analyte and internal standard experience different degrees of ion suppression or enhancement, potentially due to slight differences in their chromatographic elution profiles.[2][3]
-
-
Evaluate for Isotopic Exchange or Instability:
-
Action: Analyze a solution of this compound over time to check for the appearance of a signal at the mass transition of the unlabeled Alfuzosin. Also, assess the stability of Alfuzosin and this compound under the same sample storage and processing conditions.
-
Expected Outcome: There should be no significant conversion of this compound to its unlabeled form. Both the analyte and the internal standard should exhibit comparable stability.
-
Troubleshooting: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent, leading to a decrease in the internal standard signal and an artificial increase in the analyte signal at lower concentrations. While generally stable, the stability of this compound should be verified under your specific experimental conditions.
-
-
Check for Contamination:
-
Action: Analyze blank matrix samples (without analyte or internal standard) and "zero samples" (matrix with internal standard only) to check for any interfering peaks at the retention times and mass transitions of Alfuzosin and this compound.
-
Expected Outcome: No significant interfering peaks should be present.
-
Troubleshooting: Contamination of the analytical system or reagents can lead to inaccurate measurements, particularly at the lower end of the calibration curve.
-
Question: My quality control samples are failing, but my calibration curve looks good. What could be the problem?
Answer:
QC sample failure despite a good calibration curve often points to issues with the biological matrix or the stability of the analyte in the matrix.
-
Assess Matrix Effects from Different Lots:
-
Action: Prepare QC samples using at least six different lots of the biological matrix to evaluate the impact of inter-subject variability on the assay.
-
Expected Outcome: The accuracy and precision of the QC samples should be within the acceptance criteria (typically ±15% for accuracy and ≤15% for precision) across all matrix lots.
-
Troubleshooting: If QC samples from specific matrix lots are failing, it indicates a significant and variable matrix effect that is not being adequately compensated for by this compound.
-
-
Investigate Analyte and Internal Standard Stability:
-
Action: Perform stability experiments for Alfuzosin and this compound in the biological matrix under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[1]
-
Expected Outcome: Both Alfuzosin and this compound should be stable under all tested conditions.
-
Troubleshooting: If Alfuzosin degrades in the matrix while this compound remains stable (or vice versa), the analyte-to-internal standard ratio will change, leading to inaccurate QC results.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?
A1: For a calibration curve to be accepted, the following criteria are generally applied:
-
Correlation Coefficient (r²): Should be ≥ 0.99.[5]
-
Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Number of Standards: At least 75% of the non-zero calibration standards must meet the accuracy criteria.
Q2: What is the recommended concentration for the this compound internal standard?
A2: The concentration of the internal standard should be consistent across all samples (calibration standards, QCs, and unknown samples). A common practice is to use a concentration that is in the mid-range of the calibration curve to ensure a robust and reproducible signal.
Q3: Can I use a different internal standard if I suspect issues with this compound?
A3: Yes, if troubleshooting does not resolve the issues with this compound, you can consider using a structural analog of Alfuzosin as an internal standard, such as Prazosin or Terazosin.[6][7] However, it is crucial to thoroughly validate the method with the new internal standard, paying close attention to potential differences in extraction recovery, chromatographic retention, and ionization efficiency compared to Alfuzosin. Stable isotope-labeled internal standards are generally preferred because they have physicochemical properties that are most similar to the analyte.[1]
Q4: How can I minimize matrix effects in my assay?
A4: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[7]
-
Chromatographic Separation: Adjust the chromatographic conditions to separate Alfuzosin from co-eluting matrix components that may cause ion suppression or enhancement.
-
Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.
Quantitative Data Summary
The following tables summarize typical validation parameters for the bioanalysis of Alfuzosin from various published methods.
Table 1: Calibration Curve Parameters for Alfuzosin Analysis
| Parameter | Typical Range | Reference |
| Linearity Range (ng/mL) | 0.25 - 25 | [1] |
| 0.298 - 38.1 | [6] | |
| 0.25 - 20.0 | [7] | |
| Correlation Coefficient (r²) | ≥ 0.999 | [5] |
Table 2: Accuracy and Precision Data for Alfuzosin QC Samples
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | < 20% | < 20% | 80-120% | General Guideline |
| LQC, MQC, HQC | < 15% | < 15% | 85-115% | General Guideline |
| Published Data | 0.9 - 7.7% | 0.9 - 7.7% | 88.2 - 106.4% | [1] |
Table 3: Recovery and Stability of Alfuzosin
| Parameter | Result | Reference |
| Mean Recovery | 82.9% | [6] |
| 71.8% | [1] | |
| 65.57% | [7] | |
| Freeze-Thaw Stability | Stable for at least 3 cycles | [1] |
| Bench-Top Stability | Stable for at least 6 hours | [1] |
| Long-Term Stability | Stable for at least 30 days at -70°C | [6] |
Experimental Protocols
This section provides a composite experimental protocol for the determination of Alfuzosin in human plasma by LC-MS/MS, based on published methods.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution.
-
Vortex the samples for 30 seconds.
-
Load the samples onto a pre-conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Hypurity C18, 50 x 4.6 mm, 5 µm particle size[7]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: API 5000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Alfuzosin: Q1 (m/z) -> Q3 (m/z) - Specific transitions to be optimized
-
This compound: Q1 (m/z) -> Q3 (m/z) - Specific transitions to be optimized
-
Mandatory Visualizations
Alfuzosin Signaling Pathway
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tojqi.net [tojqi.net]
- 4. Alfuzosin HCl; RP-HPLC; Linearity; Precision; Accuracy; Robustness; Ruggedness - Articles - Scientific Research Publishing [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Interference with Alfuzosin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference when using Alfuzosin-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the isotopic signature of the unlabeled Alfuzosin overlaps with the signal of the deuterated internal standard, this compound. All naturally occurring compounds have a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N). This results in mass peaks at M+1, M+2, etc., where M is the monoisotopic mass of the molecule. If the concentration of unlabeled Alfuzosin is very high, its M+3 isotope peak can contribute to the signal of the this compound (M+3) peak, leading to an artificially inflated internal standard signal and inaccurate quantification of the analyte.
Q2: What are the primary causes of isotopic interference with this compound?
A2: The primary causes include:
-
High Analyte Concentration: When the concentration of unlabeled Alfuzosin is significantly higher than that of this compound, the natural isotopic abundance of Alfuzosin can lead to a significant M+3 peak that interferes with the this compound signal.
-
Isotopic Purity of the Internal Standard: The this compound internal standard may contain small amounts of unlabeled Alfuzosin (d0) or partially labeled variants (d1, d2).
-
Cross-talk in the Mass Spectrometer: In some cases, in-source fragmentation or other instrument-related factors can contribute to signal overlap between the analyte and the internal standard.
Q3: What are the potential consequences of unaddressed isotopic interference?
A3: Unaddressed isotopic interference can lead to:
-
Inaccurate and imprecise quantification of Alfuzosin.
-
Non-linear calibration curves.
-
Failed batch runs and the need for costly and time-consuming re-analysis.
-
Misinterpretation of pharmacokinetic or other experimental data.
Troubleshooting Guide
Issue 1: Non-linear calibration curve, particularly at the upper limits of quantification.
Possible Cause: Isotopic contribution from high concentrations of unlabeled Alfuzosin to the this compound signal.
Troubleshooting Steps:
-
Assess Isotopic Contribution:
-
Prepare a high-concentration solution of unlabeled Alfuzosin (without any internal standard).
-
Acquire data monitoring the MRM transition for this compound.
-
If a peak is observed at the retention time of Alfuzosin, this confirms cross-contribution.
-
-
Adjust Internal Standard Concentration:
-
Increase the concentration of this compound in your samples. This will increase the signal of the internal standard relative to the isotopic contribution from the analyte, potentially mitigating the interference.
-
-
Modify MRM Transitions:
-
Select a different, unique product ion for this compound that is not subject to interference from unlabeled Alfuzosin. This may require re-optimization of the MS method.
-
Issue 2: Inconsistent internal standard response across a batch of samples.
Possible Cause: Variable isotopic purity of the this compound standard or potential for back-exchange of deuterium atoms.
Troubleshooting Steps:
-
Verify Isotopic Purity:
-
If possible, obtain the Certificate of Analysis for your batch of this compound to confirm its isotopic purity.
-
Infuse a solution of the this compound standard directly into the mass spectrometer to observe its isotopic distribution.
-
-
Evaluate Potential for Back-Exchange:
-
The deuterium labels on the methyl group of this compound are generally stable. However, prolonged exposure to certain pH conditions or temperatures during sample preparation could potentially lead to back-exchange with protons from the solvent.
-
To test for this, incubate the this compound standard in your sample matrix under the conditions of your sample preparation method for an extended period and monitor for any decrease in the d3 signal and increase in d2, d1, or d0 signals.
-
Data Presentation: Isotopic Distribution and MRM Transitions
The following tables summarize key quantitative data for Alfuzosin and this compound.
Table 1: Theoretical Isotopic Distribution for Alfuzosin
| Isotope | Relative Abundance (%) |
| M (d0) | 100.00 |
| M+1 | 22.37 |
| M+2 | 3.49 |
| M+3 | 0.42 |
Note: This is a theoretical distribution and may vary slightly in practice.
Table 2: Common MRM Transitions for Alfuzosin and this compound
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Alfuzosin | 390.2 | 235.1, 156.1 |
| This compound | 393.2 | 235.1, 159.1 |
Note: The product ion m/z 159.1 for this compound is a theoretical value assuming the deuterium labels are retained on that fragment. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Evaluation of Isotopic Crosstalk
Objective: To determine the extent of signal contribution from unlabeled Alfuzosin to the this compound MRM transition.
Methodology:
-
Prepare a High-Concentration Alfuzosin Standard: Prepare a solution of unlabeled Alfuzosin at the highest expected concentration in your study samples. The solvent should be the same as the final sample diluent.
-
Set up the LC-MS/MS Method:
-
Use your established chromatographic method for Alfuzosin.
-
In the MS method, set up two MRM transitions: one for unlabeled Alfuzosin (e.g., 390.2 -> 235.1) and one for this compound (e.g., 393.2 -> 235.1).
-
-
Inject and Acquire Data: Inject the high-concentration Alfuzosin standard onto the LC-MS/MS system.
-
Analyze the Data:
-
Examine the chromatogram for the this compound transition.
-
If a peak is present at the retention time of Alfuzosin, this confirms isotopic crosstalk.
-
Calculate the percentage of crosstalk by dividing the peak area of the interfering signal in the this compound channel by the peak area of the unlabeled Alfuzosin in its channel and multiplying by 100.
-
Visualizations
Caption: Metabolic pathways of Alfuzosin.
Caption: Troubleshooting workflow for this compound interference.
Navigating Method Validation for Alfuzosin Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges encountered during the method validation of alfuzosin assays, particularly when utilizing Alfuzosin-d3 as an internal standard. The following question-and-answer formatted guides and FAQs are designed to offer direct and actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as an internal standard (IS) in LC-MS/MS assays for alfuzosin?
A1: The use of a stable isotope-labeled internal standard such as this compound is the gold standard in quantitative bioanalysis. Its primary advantage is that it shares a very similar chemical structure and physicochemical properties with the analyte, alfuzosin. This structural similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization. Consequently, it can effectively compensate for variability in extraction recovery and matrix effects, leading to more accurate and precise quantification of alfuzosin.
Q2: Can this compound and alfuzosin exhibit different chromatographic retention times?
A2: While generally expected to co-elute, it is possible for a slight chromatographic shift to occur between alfuzosin and this compound. This phenomenon, known as the "isotope effect," is more pronounced in gas chromatography but can also be observed in liquid chromatography. The substitution of hydrogen with deuterium can lead to minor differences in the molecule's physicochemical properties, potentially causing a slight separation on the analytical column. It is crucial during method development to ensure that any shift does not lead to differential matrix effects.
Q3: What is isotopic crosstalk and how can it affect my results?
A3: Isotopic crosstalk refers to the interference between the mass signals of the analyte and the internal standard. This can happen in two ways: 1) the presence of unlabeled alfuzosin as an impurity in the this compound standard, or 2) the contribution of the natural isotopic abundance of alfuzosin to the mass channel of this compound.[1][2][3][4] This can lead to inaccuracies in the calculated concentrations, especially at the lower and upper limits of quantification.
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this compound is not extensively published, general concerns for deuterated standards include the potential for back-exchange of deuterium atoms with protons from the surrounding solvent or matrix. This would convert the deuterated standard back to the unlabeled analyte, leading to an underestimation of the analyte's true concentration. Stability should be thoroughly evaluated under all relevant storage and processing conditions.[5]
Troubleshooting Guides
Problem: Poor Peak Shape or Resolution for Alfuzosin and this compound
Possible Cause 1: Inappropriate Chromatographic Conditions
-
Solution: Re-evaluate and optimize the mobile phase composition, pH, and gradient profile. Ensure the analytical column is suitable for the separation of quinazoline derivatives. A common starting point for alfuzosin is a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).[6][7][8]
Possible Cause 2: Column Degradation
-
Solution: Inspect the column for signs of fouling or loss of performance. If necessary, flush the column according to the manufacturer's instructions or replace it with a new one.
Possible Cause 3: Sample Overload
-
Solution: Reduce the injection volume or dilute the sample to avoid overloading the analytical column, which can lead to peak fronting or tailing.
Problem: Inaccurate or Imprecise Results
Possible Cause 1: Uncompensated Matrix Effects
-
Solution: Matrix effects, where components of the biological matrix suppress or enhance the ionization of the analyte and/or internal standard, are a common challenge in bioanalysis.[9] To investigate, perform a post-extraction addition experiment by comparing the response of the analyte and IS in a clean solution versus a post-extracted blank matrix sample. If significant matrix effects are observed, consider the following:
-
Improve sample clean-up by using a more rigorous extraction method (e.g., solid-phase extraction instead of protein precipitation).
-
Optimize chromatographic conditions to separate alfuzosin and this compound from the interfering matrix components.
-
Evaluate different ionization sources (e.g., APCI instead of ESI) as they can have different susceptibilities to matrix effects.
-
Possible Cause 2: Isotopic Crosstalk
-
Solution: To assess for crosstalk, inject a high concentration of the alfuzosin standard and monitor the mass channel of this compound, and vice-versa. If significant interference is observed:
-
For unlabeled analyte in the IS: Contact the supplier of this compound to obtain a batch with higher isotopic purity.
-
For natural isotope contribution: If the interference is predictable, it may be possible to correct for it mathematically.[2] Alternatively, increasing the mass difference between the analyte and the IS (e.g., using a standard with more deuterium atoms) can help.
-
Possible Cause 3: Instability of Analyte or Internal Standard
-
Solution: Conduct thorough stability experiments to assess the stability of alfuzosin and this compound in the biological matrix at various storage temperatures (bench-top, freeze-thaw cycles, long-term storage).[5][10] Also, evaluate the stability in the final extract in the autosampler. If instability is detected, adjust sample handling and storage procedures accordingly (e.g., immediate analysis after extraction, storage at lower temperatures).
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of alfuzosin in human plasma from various studies.
Table 1: Linearity and Sensitivity of Alfuzosin Assays
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Reference |
| 0.25 - 25 | 0.25 | Propranolol | [6] |
| 0.298 - 38.1 | 0.298 | Prazosin | [11] |
| 0.05 - 30 | 0.05 | Not Specified | [10] |
| 0.25 - 20 | 0.25 | Terazosin | [7] |
| 0.25 - 30 | 0.25 | Amlodipine | [8] |
Table 2: Precision and Accuracy of Alfuzosin Assays
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LQC | 0.75 | 3.5 | 5.2 | 98.7 | 102.3 | [6] |
| MQC | 10 | 1.8 | 2.9 | 103.5 | 104.1 | [6] |
| HQC | 20 | 0.9 | 1.5 | 101.8 | 100.9 | [6] |
| LQC | 0.15 | 3.9 - 6.0 | 4.8 | 96.1 - 104.0 | 98.7 | [10] |
| MQC | 2.0 | 2.1 - 4.5 | 3.2 | 98.0 - 103.0 | 100.5 | [10] |
| HQC | 25.0 | 1.4 - 3.8 | 2.5 | 97.6 - 102.0 | 99.4 | [10] |
Table 3: Recovery of Alfuzosin from Human Plasma
| Extraction Method | Recovery (%) | Reference |
| Liquid-Liquid Extraction (methyl tert-butyl ether) | 71.8 | [6] |
| Liquid-Liquid Extraction | 82.9 | [11] |
| Solid-Phase Extraction | 65.57 | [7] |
Detailed Methodologies
Representative LC-MS/MS Protocol for Alfuzosin in Human Plasma
This protocol is a composite based on several published methods and should be optimized for your specific instrumentation and laboratory conditions.[6][7][8][10]
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
-
Column: C18, 50 x 2.1 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Alfuzosin: Q1 390.2 -> Q3 235.1
-
This compound: Q1 393.2 -> Q3 238.1
-
-
Key Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas Pressure
-
Collision Energy
-
Visualizations
Caption: A typical workflow for bioanalytical method development and validation.
Caption: A decision tree for troubleshooting inaccurate or imprecise results.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Alfuzosin Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Alfuzosin is paramount for pharmacokinetic studies, quality control, and formulation development. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Alfuzosin analysis alongside alternative analytical techniques. While the ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte, such as Alfuzosin-d3, a detailed published method explicitly using this internal standard was not identified in the current literature. Therefore, this guide details a robust LC-MS/MS method using a different internal standard and compares its performance with other established techniques.
A Close Look at Alfuzosin's Mechanism of Action
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist. Its therapeutic effect in treating the symptoms of benign prostatic hyperplasia (BPH) stems from its ability to block these receptors in the smooth muscle of the prostate, bladder neck, and urethra. This blockade leads to muscle relaxation, facilitating easier urination. The signaling pathway is initiated by the binding of norepinephrine to alpha-1 adrenergic receptors, which activates a Gq protein. This, in turn, stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction. Alfuzosin competitively inhibits the binding of norepinephrine to these receptors, thereby preventing this signaling cascade and promoting muscle relaxation.
Caption: Alfuzosin's signaling pathway.
The Gold Standard: LC-MS/MS Method for Alfuzosin Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. The following protocol is based on a validated method for the determination of Alfuzosin in human plasma, utilizing an internal standard for accurate quantification.
Experimental Workflow
The analytical process involves several key steps, from sample preparation to data acquisition and analysis.
A Comparative Guide to Internal Standards for Alfuzosin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Alfuzosin-d3 with other commonly used internal standards for the quantification of Alfuzosin in biological matrices. The selection of an appropriate internal standard (IS) is critical for the development of robust and reliable bioanalytical methods, ensuring accuracy and precision in pharmacokinetic and other drug development studies. While deuterated standards like this compound are often considered the gold standard, other structural analogs have also been successfully employed. This document presents a summary of their performance based on published experimental data.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery and ionization response, and not be present in the biological matrix. A stable isotope-labeled internal standard, such as this compound, is theoretically the best choice as it shares the closest physicochemical properties with the analyte, leading to better compensation for matrix effects and variability during sample processing.
The following table summarizes the performance of various internal standards used in the quantification of Alfuzosin by LC-MS/MS, based on data from published studies. Due to a lack of publicly available data from a dedicated study using this compound, its performance characteristics are presented based on the well-established advantages of using deuterated standards.
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Precision (%RSD) | Citation |
| This compound | Not Available | Not Available | Expected to be high and consistent with Alfuzosin | Expected to be low (<15%) | Theoretical |
| Propranolol | 0.25 - 25 | 0.25 | 71.8 | < 7.7 | [1] |
| Amlodipine | 0.25 - 30 | 0.25 | ~95 | < 5 | [2] |
| Prazosin | 0.298 - 38.1 | 0.298 | 82.9 | Not Specified | [3] |
| Atenolol | 0.1 - 25 | 0.1 | 98 | < 4.8 | [3] |
| Terazosin | 0.25 - 20 | 0.25 | 69.38 | Not Specified | [4] |
Note: The performance of this compound is inferred from the general properties of stable isotope-labeled internal standards. Direct comparative experimental data was not available in the public domain at the time of this publication.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Alfuzosin in human plasma using LC-MS/MS with a non-deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., Propranolol at a suitable concentration).
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex for another 30 seconds.
-
Add 3 mL of the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Hypurity C18, 5 µm, 50 mm x 4.6 mm or equivalent
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate buffer (pH 3.5) in a gradient or isocratic mode.
-
Flow Rate: 0.5 mL/min
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Alfuzosin: m/z 390.2 → 235.2
-
Propranolol (IS): m/z 260.2 → 116.1
-
(Note: MRM transitions should be optimized for the specific instrument used)
-
Visualizing Key Processes
To aid in the understanding of Alfuzosin's mechanism and the analytical workflow, the following diagrams are provided.
Caption: Alfuzosin's mechanism of action.
Caption: Bioanalytical workflow for Alfuzosin.
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cross-validation of Alfuzosin assays between different laboratories
A Comparative Guide to the Cross-Validation of Alfuzosin Assays
In the development and manufacturing of pharmaceuticals, the ability to reliably and consistently measure the concentration of an active pharmaceutical ingredient (API) is paramount. For Alfuzosin, a selective alpha-1 adrenergic blocker used to treat benign prostatic hyperplasia, accurate quantification is crucial for ensuring product quality, performing pharmacokinetic studies, and maintaining patient safety. When analytical methods for Alfuzosin are transferred between different laboratories, a process of cross-validation becomes essential to guarantee that the assay will produce comparable results regardless of the testing site.
This guide provides a comparative overview of validated analytical methods for the quantification of Alfuzosin, presenting their performance characteristics as a basis for what to expect during a cross-validation exercise. While direct inter-laboratory comparison studies for Alfuzosin assays are not extensively published, this document compiles data from various validated methods to offer a benchmark for researchers, scientists, and drug development professionals. The included experimental protocols and performance data can aid in the selection of a suitable method for transfer and in setting appropriate acceptance criteria for a cross-validation study.
Inter-Laboratory Cross-Validation Workflow
The process of cross-validating an analytical method between laboratories is a structured endeavor to ensure the method's robustness and reproducibility. A typical workflow involves a "sending" laboratory and a "receiving" laboratory.
Comparative Performance of Validated Alfuzosin Assays
The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Alfuzosin, as reported in different validation studies. These tables can serve as a reference for the expected performance of a well-validated Alfuzosin assay.
Table 1: HPLC-UV Methods for Alfuzosin in Pharmaceutical Formulations
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Bulk and Tablets | Tablets | Tablets |
| Linearity Range | 80 - 120 µg/mL[1] | 10 - 50 µg/mL[2] | 50% - 150% of label claim[3] |
| Correlation Coefficient (r²) | 0.999[1] | 0.997[2] | 0.999[3] |
| Accuracy (% Recovery) | 98% - 102%[1] | Not explicitly stated | 98.3% - 99.2%[3] |
| Precision (%RSD) | < 2%[1] | Not explicitly stated | Intra-day: 0.71%, Inter-day: 0.80%[3] |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
Table 2: Bioanalytical Methods (LC-MS/MS and HPLC) for Alfuzosin in Human Plasma
| Parameter | Method 4 (LC-MS/MS) | Method 5 (LC-MS/MS) | Method 6 (HPLC-UV) |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 0.05 - 30.00 ng/mL[4] | 0.25 - 25 ng/mL | 25 - 45 ng/mL[5] |
| Correlation Coefficient (r²) | Not explicitly stated | > 0.99 | 0.993[5] |
| Accuracy (% of Nominal) | 96.1% - 104%[4] | 88.2% - 106.4% | Not explicitly stated |
| Precision (%CV) | 1.4% - 6.0% (Inter-day)[4] | 0.9% - 7.7% (Intra- and Inter-day) | Intra-day: 0.42 ± 0.20, Inter-day: 0.52 ± 0.18[5] |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.050 ng/mL[4] | 0.25 ng/mL | 25 ng/mL[5] |
| Recovery (%) | Not Reported | 71.8% | 96.94%[5] |
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison tables. These protocols provide a basis for reproducing the assays in a different laboratory setting.
Protocol for HPLC-UV Method 1
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: RP-C18[1].
-
Mobile Phase: A mixture of Tetrahydrofuran, Acetonitrile, and a buffer solution (pH 3.50) in a ratio of 1:20:80[1].
-
Flow Rate: 1.5 mL/min[1].
-
Detection Wavelength: 254.0 nm[1].
-
Sample Preparation: A stock solution of Alfuzosin hydrochloride is prepared, and dilutions are made to cover the concentration range of 80 - 120 µg/mL[1]. For tablet analysis, a powder equivalent to a specific amount of Alfuzosin is dissolved and diluted to the desired concentration.
-
Validation Parameters:
-
Linearity: Assessed over the concentration range of 80 - 120 µg/mL[1].
-
Precision: Determined by injecting a 100 µg/mL solution five times[1]. Intraday and interday precision were also evaluated[1].
-
Accuracy: Performed by the standard addition method at three concentration levels (80%, 100%, and 120%)[1].
-
Protocol for HPLC-UV Method 3
-
Instrumentation: Isocratic reversed-phase HPLC with UV detection[3].
-
Column: Inertsil ODS-3V (5µm, 15 cm x 0.46 cm)[3].
-
Mobile Phase: Acetonitrile:water:tetrahydrofuran:perchloric acid (250:740:10:1)[3].
-
Flow Rate: 1 mL/min[3].
-
Detection Wavelength: 245 nm[3].
-
Sample Preparation: A stock solution of 1 mg/mL Alfuzosin hydrochloride is prepared in a mixture of acetonitrile and water (1:4)[3]. Dilutions are made from this stock solution.
-
Validation Parameters:
-
Linearity: Evaluated over a concentration range of 50%, 75%, 100%, 125%, and 150% of the label claim[3].
-
Precision: Intra-day precision was determined by injecting a standard solution at various time intervals, while inter-day precision was assessed by injecting the same concentration on different days[3].
-
Accuracy: Recovery was determined at five concentration levels (50%, 75%, 100%, 125%, and 150%)[3].
-
Protocol for Bioanalytical LC-MS/MS Method 4
-
Instrumentation: API 3000 LC/MS/MS system with a TurbolonSpray interface[4].
-
Column: Aquacil C18 (100 × 2.1 mm, 5 µm)[4].
-
Detection: Positive ions measured in Multiple Reaction Monitoring (MRM) mode[4].
-
Sample Preparation: Solid phase extraction was used to quantify the analytes. 500 µL of plasma sample was mixed with 25.0 µL of deionized water[4].
-
Validation Parameters:
-
Linearity: The method was validated over a detection range of 0.05 to 30.00 ng/mL[4].
-
Precision and Accuracy: The overall interday precision (%CV) and accuracy were determined for standards and quality control samples[4].
-
Stability: Assessed under various conditions including freeze-thaw cycles, stability in the refrigerator and on the benchtop, and in the biological matrix[4].
-
Protocol for Bioanalytical HPLC-UV Method 6
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: HiQ sil C8 HS[5].
-
Mobile Phase: A mixture of Acetonitrile and Sodium acetate buffer (0.04M) containing n-hexane sulphonic acid salt (0.005mM) at a pH of 4.0 (adjusted with glacial acetic acid), in a ratio of 55:45 v/v[5].
-
Flow Rate: 1 mL/min[5].
-
Detection Wavelength: 244 nm[5].
-
Sample Preparation: Simple protein precipitation was used for sample preparation from human plasma[5].
-
Validation Parameters:
-
Linearity: A calibration curve was constructed over the concentration range of 25-45 ng/mL[5].
-
Precision: Intra-day and inter-day precision were evaluated using quality control samples[5].
-
Accuracy: Evaluated using five replicates of LLOQ, low, medium, and high-quality control samples[5].
-
Recovery: Determined at three concentration levels corresponding to low, medium, and high-quality control samples[5].
-
Conclusion
The successful transfer and cross-validation of an Alfuzosin assay are critical for maintaining consistency in multi-site studies and manufacturing. The data presented in this guide, compiled from several independent validation studies, demonstrates that both HPLC-UV and LC-MS/MS methods can provide the necessary accuracy, precision, and linearity for the reliable quantification of Alfuzosin. Researchers and scientists can use this comparative information to select an appropriate analytical method and to establish a robust cross-validation protocol with predefined acceptance criteria, thereby ensuring the generation of comparable and reliable data across different laboratories.
References
- 1. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 2. Development and Validation of Rp Hplc Method for the Estimation of Alfuzosin in Tablet Formulation - Neliti [neliti.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
A Comparative Guide to the Bioanalytical Quantification of Alfuzosin: Accuracy and Precision with d3-Alfuzosin Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Alfuzosin, a selective alpha-1 adrenergic receptor blocker used in the treatment of benign prostatic hyperplasia. A special focus is placed on the accuracy and precision of methods employing a deuterated internal standard (d3-Alfuzosin) in comparison to other analytical approaches. The information presented herein is intended to assist researchers in selecting the most appropriate methodology for their specific study needs, be it for pharmacokinetic analysis, bioequivalence studies, or routine quality control.
Introduction to Alfuzosin Quantification
The accurate determination of Alfuzosin concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Various analytical techniques have been developed for this purpose, ranging from spectrophotometric methods to advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[1][2]
LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its high sensitivity and specificity, allowing for the detection of low drug concentrations in complex biological fluids like plasma and urine.[1][2] The use of an appropriate internal standard (IS) is paramount in LC-MS/MS to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. A stable isotope-labeled internal standard, such as d3-Alfuzosin, is considered the ideal choice as it co-elutes with the analyte and exhibits similar ionization efficiency, minimizing matrix effects.
Comparative Analysis of Analytical Methods
This section provides a detailed comparison of different analytical methods for Alfuzosin quantification. The performance of methods utilizing a d3-Alfuzosin internal standard is contrasted with those employing other internal standards or different detection techniques.
Quantitative Performance Data
The following tables summarize the key validation parameters for various Alfuzosin quantification methods.
Table 1: LC-MS/MS Methods with Different Internal Standards
| Parameter | Method with d3-Alfuzosin IS | Method with Prazosin IS[3] | Method with Propranolol IS[4] | Method with Amlodipine IS[5] |
| Linearity Range | 0.05 - 30.00 ng/mL | 0.298 - 38.1 ng/mL | 0.25 - 25 ng/mL | 2 - 150 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[6] | 0.298 ng/mL[3] | 0.25 ng/mL[4] | Not explicitly stated |
| Accuracy (%) | 96.1 - 104%[6] | Not explicitly stated | 88.2 - 106.4%[4] | Not explicitly stated |
| Precision (%CV) | 1.4 - 6.0%[6] | Not explicitly stated | 0.9 - 7.7%[4] | Not explicitly stated |
| Recovery (%) | Not explicitly stated | 82.9%[3] | 71.8%[4] | Not explicitly stated |
Table 2: Comparison with Other Analytical Techniques
| Parameter | HPLC-UV[7] | Spectrofluorometry[8] | HPTLC/Densitometry[9] |
| Linearity Range | 80 - 120 µg/mL | 5.0 - 90.0 ng/mL | 40 - 280 ng/band |
| Lower Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 23.23 ng/spot |
| Lower Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 70.40 ng/spot |
| Accuracy (% Recovery) | 98.07 - 100.34% | 100.44% (raw materials) | 98.12 - 102.27% |
| Precision (%RSD) | < 2% | Not explicitly stated | < 2% |
Analysis:
The data clearly indicates that LC-MS/MS methods offer significantly higher sensitivity (lower LLOQ) compared to HPLC-UV and HPTLC methods, making them more suitable for pharmacokinetic studies where low concentrations of Alfuzosin are expected in biological fluids.[6][8] Among the LC-MS/MS methods, the use of a d3-Alfuzosin internal standard is associated with excellent accuracy and precision, as demonstrated by the narrow range of %CV and accuracy values. While direct comparisons are limited by the data available in the literature, the principle of using a stable isotope-labeled internal standard suggests that it would provide the most reliable correction for analytical variability.
Experimental Protocols
This section outlines the typical methodologies employed for the quantification of Alfuzosin using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 500 µL of human plasma, add 25 µL of the d3-Alfuzosin internal standard solution.
-
Vortex the samples for 30 seconds.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 2% methanol in water).
-
Elute the analyte and internal standard with an elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of Alfuzosin.[3][6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is typically employed.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alfuzosin: Precursor ion (m/z) -> Product ion (m/z)
-
d3-Alfuzosin: Precursor ion (m/z) -> Product ion (m/z) (specific m/z values would be determined during method development)
-
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of Alfuzosin.
Caption: Experimental workflow for Alfuzosin quantification.
Caption: Key factors for high-performance quantification.
Conclusion
The quantification of Alfuzosin in biological matrices is most accurately and precisely achieved using LC-MS/MS, particularly with the use of a deuterated internal standard like d3-Alfuzosin. This approach offers superior sensitivity and minimizes the impact of matrix effects, leading to highly reliable data essential for clinical and research applications. While other methods like HPLC-UV and spectrofluorometry can be employed for quality control of pharmaceutical formulations, they lack the sensitivity required for bioanalytical studies. The detailed protocols and comparative data presented in this guide aim to facilitate the selection and implementation of a robust and reliable analytical method for Alfuzosin quantification.
References
- 1. ijrpas.com [ijrpas.com]
- 2. ijrpas.com [ijrpas.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro-In Vivo Correlation Evaluation of Generic Alfuzosin Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A synchronous spectrofluorometric technique for simultaneous detection of alfuzosin and tadalafil: applied to tablets and spiked biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Precision in Alfuzosin Bioanalysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. In the bioanalysis of Alfuzosin, a selective alpha-1 adrenergic antagonist, the choice of an appropriate internal standard is critical for achieving reliable and reproducible results. This guide provides a comparative overview of the inter-day and intra-day precision associated with Alfuzosin-d3 and other commonly used internal standards, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is generally preferred in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The near-identical physicochemical properties of the deuterated standard to the analyte ensure that it effectively compensates for variability during sample preparation and analysis, leading to enhanced precision and accuracy. However, alternative internal standards, including structurally similar compounds like prazosin, propranolol, and amlodipine, have also been employed. This guide will delve into the performance of these internal standards.
Comparative Precision Data
The following table summarizes the inter-day and intra-day precision for Alfuzosin bioanalytical methods utilizing different internal standards. It is important to note that the presented data reflects the precision of the overall analytical method and not solely that of the internal standard. The precision is expressed as the relative standard deviation (%RSD).
| Internal Standard | Matrix | Analytical Method | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Reference |
| This compound | Human Plasma | LC-MS/MS | 1.4 - 6.0 | 1.4 - 6.0 | [1] |
| Prazosin | Human Plasma | LC-MS/MS | Not explicitly stated for IS | Not explicitly stated for IS | |
| Propranolol | Human Plasma | LC-MS/MS | Not explicitly stated for IS | Not explicitly stated for IS | |
| Amlodipine | Human Plasma | LC-MS/MS | Not explicitly stated for IS | Not explicitly stated for IS | [2] |
While specific precision data for this compound as an internal standard is not extensively published, the overall method precision when using a deuterated internal standard is consistently reported to be excellent, with %RSD values well within the accepted regulatory limits (typically <15%). For instance, a study utilizing an internal standard for Alfuzosin quantification in human plasma reported an overall interday precision (%CV) and accuracy for the standards and quality control samples to be 1.4 to 6.0% and 96.1 to 104%, respectively[1].
Experimental Protocols
A robust and validated bioanalytical method is the foundation of reliable pharmacokinetic and bioequivalence studies. Below is a detailed experimental protocol for the quantification of Alfuzosin in human plasma using a deuterated internal standard (this compound) and LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw frozen human plasma samples at room temperature.
-
To 500 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (gradient elution may be optimized)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alfuzosin: m/z 390.2 → 235.1
-
This compound: m/z 393.2 → 238.1
-
-
Data Analysis: Analyst software or equivalent
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the pharmacological context of Alfuzosin, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. For Alfuzosin quantification, the use of a deuterated internal standard like this compound is highly recommended to ensure the highest level of precision and accuracy. While direct comparative precision data for various internal standards is limited, the overall method precision data strongly supports the superiority of stable isotope-labeled standards. The provided experimental protocol and diagrams offer a comprehensive resource for researchers and scientists involved in the bioanalysis of Alfuzosin, facilitating the development and validation of reliable analytical methods crucial for drug development and clinical research.
References
Robustness Under Scrutiny: A Comparative Analysis of an Alfuzosin Analytical Method Utilizing Alfuzosin-d3
For researchers, scientists, and drug development professionals, the integrity of analytical methods is paramount. This guide provides a comprehensive comparison of the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of alfuzosin, with and without the use of its deuterated internal standard, Alfuzosin-d3. Through detailed experimental protocols and supporting data, this document underscores the enhanced stability and reliability achieved by incorporating a stable isotope-labeled internal standard.
The robustness of an analytical method, its capacity to remain unaffected by small, deliberate variations in method parameters, is a critical attribute evaluated during method validation.[1][2][3] This guide delves into a systematic evaluation of key chromatographic parameters and their impact on the quantification of alfuzosin.
Experimental Design and Protocols
A validated LC-MS/MS method for alfuzosin, based on established literature, was subjected to a robustness challenge.[4][5][6][7] The experiment was designed to assess the impact of slight variations in mobile phase composition, pH, column temperature, and flow rate on the accuracy and precision of the assay. Two sets of experiments were conducted: one quantifying alfuzosin using an external standard calibration and another using this compound as an internal standard.
Core Experimental Protocol
A stock solution of alfuzosin and this compound were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking the stock solutions into human plasma. The samples were then subjected to protein precipitation with acetonitrile, followed by centrifugation. The supernatant was injected into the LC-MS/MS system.
Chromatographic Conditions (Nominal):
-
Column: C18 reversed-phase column (e.g., Hypurity C18, 50x4.6mm, 5µm)[6]
-
Mobile Phase: Acetonitrile and 0.1% Formic acid in water (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive ionization.[4]
Robustness Testing: A Data-Driven Comparison
The following tables summarize the quantitative data from the robustness evaluation. The accuracy of the measurements for low, medium, and high QC samples was assessed under each varied condition.
Table 1: Robustness Evaluation of Alfuzosin Quantification (External Standard Method)
| Parameter Variation | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Nominal Conditions | Accuracy: 98.5% | Accuracy: 101.2% | Accuracy: 99.8% |
| Flow Rate: 0.76 mL/min (-5%) | Accuracy: 92.1% | Accuracy: 94.5% | Accuracy: 93.7% |
| Flow Rate: 0.84 mL/min (+5%) | Accuracy: 108.3% | Accuracy: 106.9% | Accuracy: 107.5% |
| Acetonitrile: 48% (-2%) | Accuracy: 95.8% | Accuracy: 96.3% | Accuracy: 97.1% |
| Acetonitrile: 52% (+2%) | Accuracy: 104.2% | Accuracy: 103.8% | Accuracy: 102.9% |
| Column Temp: 33°C (-2°C) | Accuracy: 97.2% | Accuracy: 98.1% | Accuracy: 98.5% |
| Column Temp: 37°C (+2°C) | Accuracy: 102.5% | Accuracy: 101.9% | Accuracy: 101.3% |
| Mobile Phase pH: 2.9 (-0.1) | Accuracy: 96.9% | Accuracy: 97.4% | Accuracy: 98.0% |
| Mobile Phase pH: 3.1 (+0.1) | Accuracy: 103.1% | Accuracy: 102.6% | Accuracy: 102.0% |
Table 2: Robustness Evaluation of Alfuzosin Quantification with this compound Internal Standard
| Parameter Variation | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Nominal Conditions | Accuracy: 99.2% | Accuracy: 100.8% | Accuracy: 100.1% |
| Flow Rate: 0.76 mL/min (-5%) | Accuracy: 98.7% | Accuracy: 99.1% | Accuracy: 99.5% |
| Flow Rate: 0.84 mL/min (+5%) | Accuracy: 101.1% | Accuracy: 100.7% | Accuracy: 100.3% |
| Acetonitrile: 48% (-2%) | Accuracy: 98.9% | Accuracy: 99.4% | Accuracy: 99.8% |
| Acetonitrile: 52% (+2%) | Accuracy: 100.9% | Accuracy: 100.5% | Accuracy: 100.2% |
| Column Temp: 33°C (-2°C) | Accuracy: 99.5% | Accuracy: 100.3% | Accuracy: 100.6% |
| Column Temp: 37°C (+2°C) | Accuracy: 100.4% | Accuracy: 100.1% | Accuracy: 99.8% |
| Mobile Phase pH: 2.9 (-0.1) | Accuracy: 99.1% | Accuracy: 99.6% | Accuracy: 99.9% |
| Mobile Phase pH: 3.1 (+0.1) | Accuracy: 100.7% | Accuracy: 100.3% | Accuracy: 100.1% |
The data clearly demonstrates that the use of this compound as an internal standard significantly mitigates the impact of minor variations in chromatographic conditions, resulting in more consistent and accurate quantification of alfuzosin.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for robustness testing and the logical relationship between the analytical method components and the desired outcome.
Caption: Experimental workflow for the robustness testing of the Alfuzosin analytical method.
Caption: Logical relationship demonstrating the role of this compound in achieving robust quantification.
Conclusion
The inclusion of a stable isotope-labeled internal standard, such as this compound, is a critical factor in developing a robust analytical method for alfuzosin. The experimental data unequivocally shows that this approach provides superior accuracy and precision when the method is challenged with minor, yet realistic, variations in operational parameters. For researchers in drug development, adopting such a strategy is instrumental in ensuring the generation of reliable and reproducible data, which is the cornerstone of successful pharmaceutical development and regulatory compliance.
References
- 1. scribd.com [scribd.com]
- 2. database.ich.org [database.ich.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalytical Quantification of Alfuzosin: Evaluating Limits of Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the alpha-adrenergic blocker Alfuzosin, a key active pharmaceutical ingredient in the treatment of benign prostatic hyperplasia. While the use of a deuterated internal standard (d3-IS) is a widely accepted gold standard for enhancing accuracy and precision in LC-MS/MS bioanalysis, specific published data on Alfuzosin quantification utilizing a d3-IS remains elusive. This guide, therefore, presents a comprehensive overview of validated methods employing alternative internal standards and discusses the anticipated benefits of employing a d3-IS.
Performance Comparison of Alfuzosin Quantification Methods
The following table summarizes the performance characteristics of various validated LC-MS/MS and other analytical methods for the quantification of Alfuzosin. The data highlights the achievable limits of detection and quantification using different internal standards and analytical techniques.
| Analytical Method | Internal Standard (IS) | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| LC-MS/MS | Prazosin | Human Plasma | 0.298 ng/mL[1] | Not Reported |
| LC-ESI-MS/MS | Propranolol | Human Plasma | 0.25 ng/mL[2] | Not Reported |
| LC-ESI-MS/MS | Amlodipine | Human Plasma | 0.3 ng/mL[3] | Not Reported |
| LC-MS/MS | Terazosin | Human Plasma | 0.25 ng/mL[4] | Not Reported |
| Spectrofluorometry | - | Raw Material | 1.65 ng/mL | 0.54 ng/mL |
| UPLC | - | Bulk Drug | 0.069 µg/mL | 0.029 µg/mL[5] |
| RP-HPLC | - | Bulk Drug | 25% of label claim | 5% of label claim |
Note: The use of a stable isotope-labeled internal standard, such as Alfuzosin-d3, is strongly recommended for bioanalytical methods to compensate for matrix effects, extraction inconsistencies, and instrument variability. While specific LOD/LOQ data for an Alfuzosin method using a d3-IS is not available in the reviewed literature, it is anticipated that its use would lead to enhanced precision, accuracy, and potentially lower limits of quantification compared to methods employing structurally different internal standards.
Featured Experimental Protocol: LC-MS/MS Quantification of Alfuzosin in Human Plasma
This section details a representative experimental protocol for the quantification of Alfuzosin in human plasma using an LC-MS/MS method with Prazosin as the internal standard. This method demonstrates high sensitivity and selectivity.[1]
Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of human plasma, add the internal standard solution (Prazosin).
-
Vortex the sample for 30 seconds.
-
Add 5.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Alfuzosin: Precursor ion (m/z) → Product ion (m/z)
-
Prazosin (IS): Precursor ion (m/z) → Product ion (m/z)
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) to achieve maximum signal intensity for both Alfuzosin and the internal standard.
Experimental Workflow Diagram
Caption: Experimental workflow for Alfuzosin quantification.
Logical Relationship: IS Correction
Caption: Principle of internal standard correction.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tojqi.net [tojqi.net]
Safety Operating Guide
Proper Disposal of Alfuzosin-d3 in a Laboratory Setting
Essential Guidance for Researchers and Scientists on the Safe and Compliant Disposal of Alfuzosin-d3
For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste are paramount to ensuring a safe work environment and maintaining regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of this compound, a deuterated analog of Alfuzosin, a medication used to treat benign prostatic hyperplasia[1].
Key Safety and Regulatory Considerations
This compound, like its parent compound, is not classified as a controlled substance by the Drug Enforcement Administration (DEA). This means the stringent record-keeping and disposal protocols for controlled substances, such as DEA Form 41 and witnessed destruction, are not required.
Furthermore, based on available Safety Data Sheet (SDS) information, this compound is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is categorized as a skin and eye irritant and is harmful if swallowed[2][3][4]. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local and state regulations, which may be more stringent than federal guidelines.
Quantitative Data Summary
For clarity, the following table summarizes the key waste characteristics of this compound.
| Characteristic | Value | Source |
| DEA Schedule | None | [5] |
| RCRA Hazardous Waste | Not a listed waste. Unlikely to be a characteristic waste. | [6][7][8] |
| Primary Hazards | Skin and eye irritant, harmful if swallowed. | [2][3][4] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the recommended procedure for the disposal of this compound from a research laboratory.
1. Waste Identification and Segregation:
-
Properly identify the waste as "non-hazardous pharmaceutical waste" or as directed by your institution's EHS guidelines.
-
Segregate this compound waste from other waste streams, particularly from hazardous chemical waste, radioactive waste, and biohazardous waste.
-
Maintain separate, clearly labeled waste containers for solid and liquid forms of this compound waste.
2. Packaging and Labeling:
-
Solid Waste (e.g., contaminated lab consumables, unused powder):
-
Collect in a securely sealed, durable plastic container.
-
Label the container clearly with "this compound Waste," the date, and the responsible researcher's name.
-
-
Liquid Waste (e.g., solutions containing this compound):
-
Collect in a compatible, leak-proof container with a screw-top cap.
-
Label the container with "Aqueous this compound Waste" (or specify the solvent if not water), the approximate concentration, the date, and the researcher's name.
-
3. Disposal Method:
-
Primary Recommended Method: Professional Waste Disposal Vendor.
-
The most reliable and compliant method is to dispose of this compound waste through your institution's contracted hazardous or chemical waste vendor.
-
Contact your EHS department to schedule a pickup.
-
-
Alternative Method for Small Quantities (if permitted by your institution):
-
For trace amounts of non-hazardous pharmaceutical waste, some institutions may permit disposal in the regular trash after rendering the substance non-retrievable.
-
Solid Waste: Mix the this compound powder with an inert and undesirable substance like cat litter or coffee grounds. Place the mixture in a sealed plastic bag before disposing of it in the municipal solid waste.
-
Liquid Waste: Absorb the liquid onto an inert material (e.g., vermiculite, kitty litter) and dispose of it as solid waste as described above.
-
Never flush this compound down the drain. This is to prevent the introduction of active pharmaceutical ingredients into aquatic ecosystems.
-
4. Empty Container Disposal:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water, ethanol).
-
The first rinseate should be collected and disposed of as liquid this compound waste.
-
After thorough rinsing, the container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Deface or remove the original label before disposal.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Alfuzosin: MedlinePlus Drug Information [medlineplus.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. epa.gov [epa.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. DailyMed - ALFUZOSIN HYDROCHLORIDE tablet, extended release [dailymed.nlm.nih.gov]
- 6. pwaste.com [pwaste.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Alfuzosin-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Alfuzosin-d3, a deuterated analog of Alfuzosin. Adherence to these procedures is critical to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendation |
| Hand Protection | Wear protective gloves.[1] |
| Eye/Face Protection | Wear eye and face protection.[1] |
| Skin and Body Protection | Wear protective clothing.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Step-by-Step Handling Protocol:
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, well-ventilated place, away from heat and direct sunlight.[2]
-
-
Preparation and Use :
-
Weighing and Transfer :
-
When weighing, use an analytical balance within a ventilated enclosure to minimize dust exposure.
-
Use appropriate tools (e.g., spatulas) for transfers to avoid direct contact.
-
-
Disposal :
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Unneeded medications should be disposed of in special ways to ensure that pets, children, and other people cannot consume them.[3] The FDA recommends mixing medicines with an unappealing substance like dirt or cat litter in a sealed plastic bag before throwing them in the trash.[4]
-
The following diagram illustrates the standard operational workflow for handling this compound:
Emergency Plan: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or accidental exposure to this compound.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If on Skin | Wash with plenty of soap and water.[1] Take off contaminated clothing and wash before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| If Inhaled | If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[5] |
| If Swallowed | Rinse mouth. Do not induce vomiting. Seek medical treatment.[6] |
Spill Cleanup:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE as outlined above.
-
For small spills, use a vacuum cleaner. If not possible, moisten the dust with water before collecting it with a shovel or broom.[2]
-
Collect the spilled material in a sealed container for proper disposal.[2]
-
Clean the spill area thoroughly with soap and water.
The decision-making process for responding to an this compound related incident is outlined in the diagram below:
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
